HS-Peg7-CH2CH2N3
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H33N3O7S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |
InChI Key |
BQRHKQZCJWTUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Heterobifunctional Linker: HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a thiol group at one terminus and an azide group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of two different molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on experimental protocols and data presentation for the research and development community. The PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugated molecules, and reduces steric hindrance during conjugation reactions[1].
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing essential data for its application in experimental design.
Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol[1]
Molecular Formula: C16H33N3O7S[1]
Canonical SMILES: C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-][1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for designing conjugation strategies, purification procedures, and for the overall handling and storage of the compound.
| Property | Value | Reference |
| Molecular Weight | 411.51 g/mol | [1] |
| Appearance | White/off-white solid or viscous liquid | |
| Solubility | Soluble in water, ethanol, chloroform, DMSO | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, desiccated. Protect from light and air. Stable for at least 12 months under these conditions. |
Reactivity and Applications
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The thiol (-SH) group provides a nucleophile for reaction with various electrophiles, while the azide (-N3) group is a key component in "click chemistry" reactions.
Thiol Group Reactivity
The thiol group is highly reactive towards maleimides, vinyl sulfones, and iodoacetyls, forming stable thioether bonds. This reactivity is commonly exploited for the conjugation of the linker to cysteine residues in proteins and peptides. The reaction with maleimides is particularly efficient at a neutral pH of approximately 6.5-7.5.
Azide Group Reactivity
The azide group is exceptionally stable under most biological conditions and does not typically react with endogenous functional groups, making it a bioorthogonal handle. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with a terminal alkyne. The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes, which obviates the need for a copper catalyst.
Key Applications
-
Proteolysis Targeting Chimeras (PROTACs): this compound is frequently used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.
-
Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, such as nanoparticles or biosensors, allowing for the subsequent attachment of biomolecules via the azide group.
-
Biomolecule Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging studies.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound.
General Handling and Storage
For optimal stability, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation. For ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule, such as a protein with an accessible cysteine residue.
Materials:
-
This compound
-
Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2)
-
Anhydrous DMSO or DMF
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the maleimide-functionalized protein in the reaction buffer. If necessary, degas the buffer to minimize oxidation of the thiol.
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Upon completion, purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess linker and other reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an this compound-conjugated molecule and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from the thiol-maleimide conjugation)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.
-
In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer.
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.
Visualization of a PROTAC Workflow
The synthesis of a PROTAC using this compound is a multi-step process. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Safety and Handling
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the construction of complex molecular architectures with a high degree of control. The applications of this linker, particularly in the development of PROTACs and other targeted therapeutics, continue to expand, highlighting its importance in advancing modern drug discovery and development. This guide has provided a foundational understanding of its properties and use, aiming to facilitate its effective implementation in the laboratory.
References
An In-depth Technical Guide to the Applications of HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg7-CH2CH2N3, detailing its core applications, experimental protocols, and relevant quantitative data. This linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound, also known as Thiol-PEG7-Azide, is a molecule designed for covalent modification of biomolecules. It features a thiol (-SH) group at one end, a seven-unit polyethylene glycol (PEG) spacer, and an azide (-N3) group at the other end. This unique structure allows for a two-step, orthogonal conjugation strategy. The thiol group readily reacts with maleimides or can be used to functionalize surfaces, while the azide group participates in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 411.51 g/mol | |
| Molecular Formula | C16H33N3O7S | |
| Purity | ≥90-95% | |
| Appearance | Colorless liquid or semi-solid | |
| Storage Conditions | -20°C, protected from light and oxygen |
Primary Applications and Experimental Protocols
The primary application of this compound is in the field of bioconjugation, where it serves as a linker to connect two different molecules. Its heterobifunctional nature is particularly advantageous in the synthesis of complex biomolecules like PROTACs and for the surface modification of materials.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the orthogonal reactivity of its end groups. The synthesis typically involves a modular approach where the target protein ligand (warhead) and the E3 ligase ligand are coupled to the linker in a stepwise manner.
Signaling Pathway: The PROTAC Mechanism
The following diagram illustrates the mechanism of action of a PROTAC.
References
An In-depth Technical Guide to the Synthesis and Purification of HS-Peg7-CH2CH2N3
This technical guide provides a comprehensive overview of the synthesis and purification methods for the heterobifunctional linker, HS-Peg7-CH2CH2N3. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its utility in bioconjugation, surface modification, and "click chemistry" applications. The guide details plausible synthetic routes, purification protocols, and expected analytical outcomes, supported by structured data tables and process diagrams.
Introduction to this compound
This compound, also known as Thiol-PEG7-Azide, is a versatile chemical linker featuring a thiol (-SH) group at one terminus and an azide (-N3) group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts water solubility and flexibility, making it an ideal crosslinking agent. The thiol group allows for covalent attachment to maleimide-containing molecules or metal surfaces like gold, while the azide group is a key component for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly referred to as "click chemistry".
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C16H33N3O7S | |
| Molecular Weight | 411.51 g/mol | |
| CAS Number | 2148986-06-3 | |
| Appearance | Colorless liquid or oil | |
| Purity | Typically >90% or >95% | |
| Solubility | Soluble in water and common organic solvents | |
| Storage | Recommended at -18°C, protected from light and oxygen |
Synthesis of this compound
A common and effective strategy for synthesizing heterobifunctional PEG linkers such as this compound involves a multi-step process. This typically starts with a commercially available, symmetric or mono-functionalized PEG derivative, followed by sequential modification of the terminal hydroxyl groups. To prevent unwanted side reactions, particularly the oxidation of the thiol group, a protecting group strategy is employed. The trityl (Trt) group is a common choice for protecting thiols due to its stability under various reaction conditions and its selective removal under mild acidic conditions.
The proposed synthetic route involves three main stages:
-
Introduction of the Azide Functionality: This is typically achieved by converting a terminal hydroxyl group of a PEG chain into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide.
-
Introduction of the Protected Thiol Functionality: The remaining terminal hydroxyl group is then converted to a thiol, which is protected, for instance, as a trityl thioether.
-
Deprotection of the Thiol Group: The final step involves the removal of the trityl protecting group to yield the free thiol.
Below is a detailed, plausible experimental protocol based on established methods for the synthesis of similar compounds.
Experimental Protocol: A Plausible Synthetic Route
Materials:
-
O-(2-Azidoethyl)heptaethylene glycol
-
Triphenylmethyl chloride (Trityl chloride, Trt-Cl)
-
Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium hydrosulfide (NaSH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Synthesis of S-Trityl-O-(2-azidoethyl)heptaethylene glycol (Trt-S-Peg7-N3)
-
Mesylation of the terminal hydroxyl group: Dissolve O-(2-Azidoethyl)heptaethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents) and then slowly add methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mesylated product.
-
Thiolation and Trityl Protection: Dissolve the crude mesylate in DMF. Add sodium hydrosulfide (3 equivalents) and stir the mixture at 60°C for 6 hours. Cool the reaction to room temperature and add triphenylmethyl chloride (1.5 equivalents). Stir the mixture overnight at room temperature.
-
Purification: Pour the reaction mixture into water and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure S-trityl protected intermediate.
Step 2: Deprotection to Yield this compound
-
Cleavage of the Trityl Group: Dissolve the S-trityl protected intermediate (1 equivalent) in a mixture of DCM and TFA (e.g., 95:5 v/v). A scavenger, such as triethylsilane (TES), can be added to trap the released trityl cations.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product can be purified by preparative reverse-phase HPLC to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Purification of this compound
The purification of this compound and its intermediates is crucial to achieve the high purity required for most applications. A combination of chromatographic techniques is often employed.
Purification of Intermediates
The S-trityl protected intermediate is typically purified using normal-phase silica gel column chromatography. The choice of eluent is critical for effective separation. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.
Final Product Purification
The final deprotected product, being more polar, is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an additive like TFA to improve peak shape.
For larger scale purification, size-exclusion chromatography (SEC) can be an effective method to separate the desired product from smaller impurities and residual reagents.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Data Presentation
The following table summarizes typical quantitative data that would be expected from the synthesis and purification of this compound, based on literature values for similar compounds.
| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method(s) |
| 1 | S-Trityl-PEG7-Azide | 70-85 | >95 | TLC, NMR, Mass Spectrometry |
| 2 | This compound | 80-95 (after deprotection) | >95 (after HPLC) | HPLC, NMR, Mass Spectrometry |
Note: The yields and purities are representative and can vary depending on the specific reaction conditions and purification efficiency.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PEG backbone and the presence of the terminal functional groups.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.
An In-depth Technical Guide to HS-Peg7-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide. This molecule is a valuable tool in bioconjugation, materials science, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, core applications, and provides structured experimental protocols for its use.
Core Molecular Data
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and an azide (-N3) group, separated by a seven-unit PEG spacer. This structure imparts unique functionalities, allowing for sequential or orthogonal conjugation strategies. The PEG chain enhances aqueous solubility and reduces steric hindrance, making it an ideal component for complex molecular assemblies.[1]
| Property | Value | Source |
| Molecular Formula | C16H33N3O7S | [1] |
| Molecular Weight | 411.51 g/mol | [1] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | [1] |
| Appearance | Colorless liquid or solid | - |
| Solubility | Highly soluble in water and common organic solvents | - |
Principle Applications
The unique bifunctional nature of this compound allows for its application in several key areas of research and development:
-
Bioconjugation: The thiol and azide groups can be used to link different biomolecules together, such as proteins, peptides, or nucleic acids, to create novel conjugates for research or therapeutic purposes.
-
Surface Modification: The thiol group has a strong affinity for gold surfaces, making this linker ideal for the functionalization of gold nanoparticles for use in diagnostics, imaging, and drug delivery.[2] The azide group then provides a handle for further "click" chemistry modifications.
-
PROTAC Development: this compound is a commonly used linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Chemical Reactivity and Experimental Workflows
The utility of this compound stems from the distinct reactivity of its terminal functional groups. The thiol group allows for conjugation to maleimide-functionalized molecules or for anchoring to gold surfaces. The azide group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules.
PROTAC Mechanism of Action
In the context of PROTACs, the linker tethers a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase. The length of the PEG linker is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex, which is necessary for efficient ubiquitination and subsequent degradation of the POI.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific applications.
Protocol for Conjugation to a Maleimide-Activated Protein
This protocol describes the conjugation of the thiol group of this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.2, containing EDTA)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve this compound in the reaction buffer. A 10-20 fold molar excess of the linker over the protein is recommended.
-
Conjugation Reaction: Add the linker solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the excess, unreacted linker from the protein conjugate using a desalting column or dialysis.
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF mass spectrometry.
Protocol for Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the surface modification of pre-synthesized gold nanoparticles.
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs)
-
This compound
-
Deionized water
Procedure:
-
Linker Addition: To the AuNP solution, add a solution of this compound in deionized water. The final concentration of the linker should be optimized, but a starting point is a large molar excess relative to the estimated number of surface gold atoms.
-
Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to allow for the formation of the thiol-gold bond.
-
Purification: Purify the functionalized AuNPs from excess linker by repeated centrifugation and resuspension in deionized water.
-
Characterization: Confirm the surface modification using techniques such as UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and nitrogen on the surface.
Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes the final "click" reaction to assemble a PROTAC from two precursor molecules: one containing the POI-binding ligand and an alkyne group, and another containing the E3 ligase ligand attached to this compound.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand (prepared by reacting the E3 ligand with this compound)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-linker conjugate in the solvent system.
-
Catalyst Preparation: Prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Click Reaction: To the solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is typically rapid and can be stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS or TLC.
-
Purification: Once the reaction is complete, purify the final PROTAC product using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Quantitative Data Considerations in PROTAC Development
The efficacy of a PROTAC is highly dependent on the linker. Varying the length of the PEG chain can have a significant impact on the degradation potency (DC50) and the maximal degradation (Dmax) achieved. The optimal linker length is target-dependent and must be determined empirically.
| Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 3 | Generic Example | CRBN | >1000 | <20 | |
| 5 | Generic Example | CRBN | 250 | 60 | |
| 7 | Generic Example | CRBN | 50 | >90 | |
| 9 | Generic Example | CRBN | 150 | 75 | |
| 12 | Generic Example | CRBN | 400 | 50 | |
| Note: The data in this table is illustrative and represents typical trends observed in PROTAC optimization studies. Actual values are highly dependent on the specific POI and E3 ligase ligands. |
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual-reactive sites enable a wide range of applications, from creating targeted nanoparticles to synthesizing next-generation therapeutics like PROTACs. The protocols and data presented in this guide offer a starting point for the successful application of this valuable chemical linker in innovative research and development projects.
References
An In-depth Technical Guide on the Solubility and Stability of HS-PEG7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the heterobifunctional linker, HS-PEG7-CH2CH2N3. This molecule, featuring a thiol (-SH) group at one terminus of a seven-unit polyethylene glycol (PEG) chain and an azide (-N3) group at the other, is a valuable tool in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding its solubility and stability is critical for its effective application in research and development.
Core Properties of this compound
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The thiol group allows for covalent attachment to maleimides, iodoacetamides, and other thiol-reactive moieties, as well as binding to gold surfaces. The azide group enables "click chemistry" reactions with alkynes, providing a highly specific and efficient conjugation method. The PEG linker enhances water solubility and biocompatibility.
Solubility Profile
Qualitative Solubility:
Based on data for similar azide-PEG-thiol compounds, this compound is expected to be soluble in a range of solvents.[1][2][3][4]
Table 1: Qualitative Solubility of Azide-PEG-Thiol Derivatives
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ether | Insoluble |
Note: For some organic solvents, gentle heating may be required to facilitate dissolution, especially for higher molecular weight PEGs.[5]
Stability Considerations
The stability of this compound is influenced by its two reactive functional groups, the thiol and the azide, as well as the PEG backbone. Proper handling and storage are crucial to prevent degradation and ensure its reactivity.
3.1. Thiol Group Stability
The primary degradation pathway for the thiol group is oxidation. In the presence of oxygen, especially at neutral to alkaline pH, thiols can oxidize to form disulfide bonds, leading to dimerization of the molecule. This process can be accelerated by the presence of metal ions.
Factors Affecting Thiol Stability:
-
pH: The rate of thiol oxidation increases with pH. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).
-
Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.
-
Metal Ions: Trace metal ions can catalyze the oxidation of thiols.
-
Light: Exposure to light can also promote oxidative degradation.
3.2. Azide Group Stability
The azide group is generally stable under a wide range of conditions. However, it can be reduced to an amine group in the presence of strong reducing agents. It is also important to note that azides can be sensitive to strong acids.
3.3. PEG Backbone Stability
The polyethylene glycol chain is generally stable. However, it can undergo oxidative degradation in the presence of strong oxidizing agents or through auto-oxidation, which can be initiated by heat, light, and transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts.
Table 2: Summary of Stability and Recommended Storage
| Functional Group/Backbone | Degradation Pathways | Recommended Storage Conditions |
| Thiol (-SH) | Oxidation to disulfide | Store at -20°C, desiccated, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. |
| Azide (-N3) | Reduction to amine | Avoid strong reducing agents. |
| PEG Backbone | Oxidative degradation | Store at low temperatures and protect from light and oxygen. |
Experimental Protocols
To ensure the quality and performance of this compound in experimental settings, it is essential to determine its solubility and stability empirically. The following are detailed methodologies for key experiments.
4.1. Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the saturation solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).
-
Add increasing, precisely weighed amounts of this compound to each vial.
-
Vortex the vials vigorously for 2 minutes.
-
Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation.
-
After equilibration, visually inspect the vials for any undissolved solid.
-
For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant.
-
The concentration of the dissolved this compound in the supernatant can be determined. Since the molecule lacks a strong chromophore, a method like quantitative NMR (qNMR) against a known standard or a derivatization-based UV-Vis assay would be appropriate. Alternatively, a dye-partitioning method can be used for PEG quantification.
4.2. Protocol for Assessing Thiol Group Stability using Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used to quantify free thiol groups. This protocol allows for the monitoring of thiol stability over time.
Materials:
-
This compound solution in a buffer of interest (e.g., PBS at various pH values)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired buffer.
-
Incubate the solution under the conditions to be tested (e.g., different temperatures, exposure to air).
-
At various time points, take an aliquot of the this compound solution.
-
In a cuvette, mix the aliquot with the Reaction Buffer.
-
Add a small volume of the DTNB solution and mix thoroughly.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
The concentration of the free thiol is calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the resulting 2-nitro-5-thiobenzoate (TNB) anion is 14,150 M⁻¹cm⁻¹.
-
A decrease in absorbance over time indicates the oxidative degradation of the thiol group.
4.3. Protocol for Stability Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the stability of this compound by separating the intact molecule from its degradation products.
Materials:
-
This compound solution incubated under stress conditions (e.g., elevated temperature, oxidative stress, different pH).
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Reversed-phase C18 column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Procedure:
-
Prepare solutions of this compound and subject them to various stress conditions.
-
At specified time points, inject an aliquot of the sample into the HPLC system.
-
Develop a gradient elution method to separate the parent compound from any potential degradation products.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The percentage of remaining intact this compound can be calculated from the peak areas.
-
For identification of degradation products, the HPLC can be coupled to a mass spectrometer (LC-MS).
Visualizing Key Relationships and Workflows
Diagram 1: Factors Influencing the Stability of this compound
Caption: Key factors that can lead to the degradation of this compound.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: A typical workflow for determining the solubility of this compound.
Conclusion
This compound is a versatile heterobifunctional linker with broad applications in biomedical research. Its solubility in aqueous and common organic solvents is a key advantage. However, its stability, particularly the susceptibility of the thiol group to oxidation, requires careful consideration during storage and handling. By following the recommended storage conditions and employing the detailed experimental protocols provided in this guide, researchers can ensure the integrity and reactivity of this important molecule, leading to more reliable and reproducible results in their applications.
References
An In-depth Technical Guide to Azide-Thiol Bifunctional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-thiol bifunctional linkers are powerful tools in the field of bioconjugation, enabling the precise and orthogonal coupling of biomolecules. Their utility stems from the presence of two distinct reactive moieties: an azide group, which participates in highly selective "click chemistry" reactions, and a thiol group, which can react with a variety of electrophiles or form disulfide bonds. This dual functionality allows for the sequential or simultaneous conjugation of different molecules, making them invaluable in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles. This guide provides a comprehensive overview of the synthesis, application, and quantitative aspects of azide-thiol bifunctional linkers.
Core Concepts in Azide-Thiol Bioconjugation
The versatility of azide-thiol linkers lies in the orthogonality of their reactive groups. The azide functionality is typically employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly specific, proceeding with high efficiency in aqueous environments and in the presence of a wide range of other functional groups, making them ideal for modifying sensitive biomolecules.[2]
The thiol group, on the other hand, offers a different set of conjugation strategies. It can react with maleimides to form stable thioether bonds, a common method for attaching drugs or other payloads to antibodies.[1] Additionally, thiols can form reversible disulfide bonds, which can be advantageous for applications requiring cleavable linkages. The distinct reactivity of the azide and thiol groups allows for a two-step conjugation strategy, where each end of the linker can be addressed independently.
Synthesis of Azide-Thiol Bifunctional Linkers
A variety of azide-thiol bifunctional linkers have been synthesized, often incorporating polyethylene glycol (PEG) spacers to enhance solubility and reduce steric hindrance. A general synthetic approach involves the modification of a di-functionalized precursor, such as a diol, to introduce the azide and a protected thiol group.
General Synthetic Workflow
Caption: A generalized synthetic workflow for azide-thiol bifunctional linkers.
Quantitative Data on Azide-Thiol Bioconjugation Reactions
The efficiency and rate of bioconjugation reactions are critical for their successful application. The following tables summarize key quantitative data for the most common reactions involving azide-thiol linkers.
Table 1: Comparison of Azide-Alkyne Cycloaddition Kinetics
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Citations |
| CuAAC | 10² - 10⁴ | High reaction rates, requires copper catalyst which can be toxic to cells. | |
| SPAAC | 10⁻³ - 1 | Copper-free, suitable for in vivo applications, generally slower than CuAAC. |
Table 2: Stability of Thiol-Maleimide Conjugates
| Condition | Stability Characteristic | Key Considerations | Citations |
| Physiological pH (7.4) | Susceptible to retro-Michael reaction and thiol exchange. | Can lead to premature drug release. | |
| Acidic pH (<6) | Increased stability against retro-Michael reaction. | Favorable for applications in acidic microenvironments (e.g., tumors). | |
| Hydrolysis of Succinimide Ring | Ring-opened product is significantly more stable against thiol exchange. | Can be a strategy to improve in vivo stability. |
Table 3: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Effect on Reaction Rate | Notes | Citations |
| pH | Generally increases with higher pH (up to ~10). | Buffer choice can have a significant impact; HEPES buffer has shown higher rates than PBS. | |
| Temperature | Increases with higher temperature (e.g., 37°C vs 25°C). | Important for optimizing reactions under physiological conditions. | |
| PEG Linker | Presence of a PEG linker can enhance reaction rates. | May improve accessibility of the reactive groups. |
Experimental Protocols
Protocol 1: Synthesis of an Azide-PEG-Thiol Linker
This protocol is a generalized procedure based on the synthesis of heterobifunctional PEG linkers.
Materials:
-
α-Hydroxy-ω-carboxy-PEG
-
Sodium azide (NaN₃)
-
Thionyl chloride (SOCl₂)
-
Cysteamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Azidation of the Carboxyl Terminus:
-
Dissolve α-hydroxy-ω-carboxy-PEG in DCM.
-
Activate the carboxylic acid group with DCC and NHS to form an NHS ester.
-
React the NHS ester with sodium azide in DMF to yield α-hydroxy-ω-azido-PEG.
-
Purify the product by precipitation in cold diethyl ether.
-
-
Introduction of the Thiol Group:
-
Activate the hydroxyl group of α-hydroxy-ω-azido-PEG with thionyl chloride to form a chlor-PEG-azide.
-
React the chloro-PEG-azide with an excess of cysteamine to introduce a protected thiol (as a disulfide).
-
Reduce the disulfide bond using a suitable reducing agent (e.g., dithiothreitol - DTT) to yield the final azide-PEG-thiol linker.
-
Purify the final product using size-exclusion chromatography.
-
Protocol 2: Two-Step Bioconjugation of a Protein and a Small Molecule
This protocol describes a sequential conjugation strategy using an azide-thiol linker.
Materials:
-
Protein with an available amine group (e.g., antibody)
-
Azide-thiol bifunctional linker with an NHS ester group
-
Alkyne-modified small molecule (e.g., a fluorescent dye)
-
Maleimide-activated payload (e.g., a cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; conjugation buffer, pH 6.5-7.0
Methodology:
-
Step 1: Thiol-Maleimide Conjugation
-
Reduce the protein's disulfide bonds with TCEP to generate free thiols.
-
React the reduced protein with the maleimide-activated payload in conjugation buffer for 1-2 hours at room temperature.
-
Remove excess payload and TCEP using a desalting column.
-
-
Step 2: Azide-Alkyne Cycloaddition (CuAAC)
-
React the NHS ester end of the azide-thiol linker with an amine group on the protein-payload conjugate in PBS at pH 7.4 for 1 hour at room temperature.
-
Purify the azide-functionalized conjugate using a desalting column.
-
Prepare a fresh solution of CuSO₄ and sodium ascorbate in water.
-
Add the alkyne-modified small molecule to the azide-functionalized conjugate.
-
Initiate the click reaction by adding the CuSO₄/sodium ascorbate solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final bioconjugate using size-exclusion chromatography.
-
Applications in Drug Development
Azide-thiol linkers are particularly impactful in the development of sophisticated therapeutics like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the thiol group of the linker can react with cysteines on a monoclonal antibody, while the azide group can be used to attach a cytotoxic payload via click chemistry. This modular approach allows for the rapid generation and screening of different antibody-drug combinations.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azide-thiol linkers can be used to connect the target-binding ligand and the E3 ligase-binding ligand. The "click" chemistry handle allows for a convergent synthesis, where the two halves of the PROTAC are synthesized separately and then joined together in the final step.
Caption: Modular synthesis of a PROTAC using click chemistry.
Conclusion
Azide-thiol bifunctional linkers offer a robust and versatile platform for the construction of complex bioconjugates. The orthogonal reactivity of the azide and thiol groups enables precise control over the conjugation process, while the high efficiency and biocompatibility of the associated click and thiol-based chemistries make them suitable for a wide range of applications in research and drug development. A thorough understanding of the synthesis, reaction kinetics, and stability of these linkers and their conjugates is essential for their successful implementation.
References
The Azide Handle: A Technical Guide to Click Chemistry in Research and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, represents a class of reactions that are rapid, high-yielding, and biocompatible.[1][2] At the heart of many of these powerful reactions lies the azide functional group, a small, bioorthogonal handle that can be readily introduced into biomolecules.[1] This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-containing compounds, offering a practical resource for leveraging these techniques.
The azide group (N₃) is an ideal bioorthogonal handle due to its small size, which minimizes perturbation to the structure and function of the biomolecule it is incorporated into, and its stability in biological systems, where it does not readily react with endogenous functional groups.[1] Its specific and efficient reactivity with alkynes to form a stable triazole linkage is the cornerstone of its utility in click chemistry.[2] This guide will delve into the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles: CuAAC and SPAAC
The foundation of azide-alkyne click chemistry is the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring. While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the catalyzed and strain-promoted versions have revolutionized its application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups. The active Cu(I) catalyst can be generated from Cu(I) salts or more commonly in situ from a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. The mechanism is understood to proceed through a dinuclear copper intermediate, which accounts for the remarkable rate acceleration observed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction proceeds without the need for a metal catalyst, making it truly bioorthogonal. SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide due to the high ring strain that significantly lowers the activation energy of the cycloaddition. This allows the reaction to proceed at physiological temperatures and pH. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each offering different reaction kinetics and stability.
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific application, with factors such as reaction rate, potential for catalyst toxicity, and the nature of the reactants playing a crucial role. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | Rapid kinetics, requires copper catalyst. |
| SPAAC | DBCO + Azide | ~1 | Copper-free, good kinetics for many applications. |
| SPAAC | BCN + Azide | ~0.1 - 1 | Copper-free, reactivity depends on azide electronics. |
| SPAAC | DIFO + Azide | ~0.1 | Copper-free, very stable cyclooctyne. |
Table 2: Click Reaction Yields with Various Azides (CuAAC)
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 |
| Phenyl Azide | Propargyl Alcohol | CuI | THF | ~90 |
| Alkyl Azide | Dansyl Alkyne | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | >90 |
| Sulfonyl Azide | Various terminal alkynes | CuI | Acetonitrile | 80-95 |
Note: Yields are highly dependent on specific reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time. Data is compiled for illustrative purposes from various sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC reactions.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or PBS for biomolecules)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for bioconjugation)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
Catalyst Premix (for bioconjugation): In a separate tube, premix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water. Let it stand for 2-3 minutes.
-
Reaction Initiation: Add the CuSO₄ solution (or the CuSO₄/THPTA premix) to the reactant solution.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (0.5-1 equivalent for synthesis, 5 equivalents for bioconjugation) to the reaction mixture to initiate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Work-up and Purification: For small molecules, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated. Purification is typically achieved by column chromatography. For biomolecules, purification is often performed using size-exclusion chromatography or affinity purification.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-conjugated fluorophore dissolved in DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of interfering substances.
-
Reaction Setup: Add the DBCO-conjugated fluorophore solution (typically 5-20 molar excess) to the protein solution. The final concentration of DMSO should generally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unreacted DBCO-fluorophore by size-exclusion chromatography or dialysis to obtain the purified, labeled protein.
-
Analysis: Confirm labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.
Applications in Drug Development
Click chemistry has become an indispensable tool in drug discovery and development. Its applications are vast and include:
-
Lead Discovery and Optimization: The reliability and efficiency of click chemistry allow for the rapid synthesis of compound libraries for high-throughput screening.
-
Bioconjugation: This is arguably the most significant application, enabling the site-specific modification of biomolecules.
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.
-
PEGylation: Click chemistry is used to attach polyethylene glycol (PEG) chains to therapeutic proteins and peptides to improve their pharmacokinetic properties.
-
-
Target Identification and Validation: Azide- and alkyne-modified probes can be used to label and identify protein targets in complex biological systems.
-
Drug Delivery: The formation of stable triazole linkages is employed in the synthesis of novel drug delivery systems, such as functionalized nanoparticles and hydrogels.
Conclusion
Click chemistry, with the azide functional group at its core, has fundamentally changed the way chemists and biologists approach the synthesis and modification of complex molecules. The Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition reactions offer a powerful and versatile toolbox for researchers in academia and industry. Their high efficiency, selectivity, and biocompatibility have cemented their role in advancing drug discovery, chemical biology, and materials science. As the field continues to evolve, the principles of click chemistry will undoubtedly continue to enable the development of novel therapeutics and a deeper understanding of complex biological processes.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This technical guide provides a comprehensive overview of the core principles of PROTAC design featuring PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a favorable balance of flexibility and hydrophilicity.[1][] This characteristic is pivotal in addressing a primary challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties: The hydrophilic nature of PEG linkers can improve the aqueous solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability. By modulating the number of PEG units, researchers can fine-tune the overall physicochemical properties of the molecule to achieve a desirable balance between solubility and other pharmacological attributes.
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane.
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and an E3 ligase. An optimal linker length is essential as it dictates the spatial orientation and proximity of the POI and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
Below are tables summarizing the quantitative data on the effect of PEG linker length on the efficacy of PROTACs targeting various proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from representative studies on BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand.
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data from a study on TBK1-targeting PROTACs.
Table 3: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| Linker Length (atoms) | ERα Degradation Efficacy |
| 9 | Moderate |
| 12 | High |
| 16 | Optimal |
| 19 | Reduced |
| 21 | Low |
Data from a study on ERα-targeting PROTACs.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationships in PEG linker design for PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes a general method for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified POI, E3 ligase, and PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)
Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase or the POI onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm minimal direct interaction with the immobilized protein.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner over the sensor surface.
-
The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the affinity of the soluble protein to the PROTAC-binary complex versus its affinity to the immobilized protein alone.
-
In Vitro Ubiquitination Assay
This protocol provides a method to directly measure the ubiquitination of a target protein induced by a PROTAC in a reconstituted system.
Materials:
-
Purified POI, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
PROTAC compound
-
Ubiquitylation buffer (containing ATP)
-
Reaction tubes
-
SDS-PAGE and Western blotting reagents (as described above)
-
Anti-ubiquitin antibody and anti-POI antibody
Methodology:
-
Reaction Setup:
-
In a reaction tube, combine the ubiquitylation buffer, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Initiate the reaction by adding the E3 ligase complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
-
Detection:
-
Probe the Western blot with an anti-ubiquitin antibody to detect the formation of polyubiquitinated POI (visible as a high-molecular-weight smear or ladder).
-
Probe a parallel blot with an anti-POI antibody to confirm the identity of the ubiquitinated species.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The systematic evaluation of a series of linkers with varying lengths and compositions remains a critical step in the development of novel and effective PROTAC-based therapeutics.
References
Methodological & Application
Application Notes: HS-PEG7-CH2CH2N3 for Site-Specific Protein Conjugation
These application notes provide a comprehensive overview and detailed protocols for the use of HS-PEG7-CH2CH2N3, a heterobifunctional linker, in protein conjugation. This linker is designed for the site-specific modification of proteins and subsequent conjugation to other molecules through "click chemistry." The thiol-reactive group allows for conjugation to cysteine residues, while the azide group enables a highly efficient and specific reaction with alkyne-modified molecules.
The this compound linker consists of three key components:
-
Thiol Group (HS-): A reactive group that specifically targets free cysteine residues or can be used to reduce disulfide bonds, enabling conjugation to the resulting free thiols.
-
PEG7 Linker: A seven-unit polyethylene glycol (PEG) spacer that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes potential immunogenicity.
-
Azide Group (-N3): A terminal azide group that serves as a handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."
This system allows for a two-step conjugation strategy. First, the protein of interest is functionalized with the linker via its thiol group. Second, an alkyne-containing molecule of interest (e.g., a small molecule drug, a fluorescent dye, or a second protein) is "clicked" onto the azide-functionalized protein.
Applications:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific attachment of cytotoxic drugs to antibodies.
-
Protein Labeling: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.
-
Protein-Protein Ligation: Creating well-defined protein dimers or multi-protein complexes.
-
Surface Immobilization: Attaching proteins to alkyne-modified surfaces for biosensor development.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimal conditions, such as molar ratios, reaction times, and temperatures, may vary depending on the specific protein and molecule being conjugated and should be determined empirically.
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Protein
This protocol describes the conjugation of the thiol group of this compound to a protein that has been previously functionalized with a maleimide group.
Materials:
-
Maleimide-activated Protein of Interest (Protein-Maleimide)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (BME)
-
Purification System: Size-exclusion chromatography (SEC) or dialysis system.
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound linker to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 1-2 mM) to react with any unreacted maleimide groups on the protein. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free thiols. The resulting product is Protein-PEG7-Azide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule to the azide-functionalized protein (Protein-PEG7-Azide) generated in Protocol 1.
Materials:
-
Protein-PEG7-Azide (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO4)
-
Reducing Agent: Sodium Ascorbate or THPTA
-
Copper Ligand (optional but recommended): TBTA or BTTAA
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the Protein-PEG7-Azide in the reaction buffer to a concentration of 1-5 mg/mL. Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using a ligand, prepare a premixed solution of CuSO4 and the ligand.
-
Reaction Mixture Assembly: In a reaction tube, combine the Protein-PEG7-Azide and the alkyne-containing molecule (using a 2- to 10-fold molar excess of the alkyne molecule).
-
Initiation of "Click" Reaction: Add the copper catalyst components to the reaction mixture. A typical final concentration is 1 mM CuSO4, 5 mM sodium ascorbate, and (if used) 1 mM ligand.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC), affinity chromatography (if applicable), or dialysis to remove the copper catalyst and excess reagents.
-
Final Characterization: Characterize the final conjugate for purity, identity, and concentration.
Quantitative Data Summary
The following tables provide example data for a typical conjugation experiment. The actual results will vary based on the specific protein and reagents used.
Table 1: Example Results for Protocol 1 - Azide Functionalization
| Parameter | Protein A | Protein B |
|---|---|---|
| Initial Protein Concentration | 5.0 mg/mL | 8.0 mg/mL |
| Linker:Protein Molar Ratio | 10:1 | 15:1 |
| Reaction Time | 2 hours | 4 hours |
| Degree of Labeling (DOL) | 1.8 azides/protein | 2.5 azides/protein |
| Recovery after Purification | 85% | 78% |
Table 2: Example Results for Protocol 2 - CuAAC "Click" Reaction
| Parameter | Conjugate A (with Dye) | Conjugate B (with Drug) |
|---|---|---|
| Protein-Azide Concentration | 2.0 mg/mL | 3.5 mg/mL |
| Alkyne-Molecule:Protein Molar Ratio | 5:1 | 8:1 |
| Reaction Time | 1.5 hours | 3 hours |
| Conjugation Efficiency | >95% | >90% |
| Final Conjugate Yield | 75% | 68% |
Diagrams and Workflows
The following diagrams illustrate the key processes involved in protein conjugation using this compound.
Caption: Two-step workflow for protein conjugation using HS-PEG7-N3.
Caption: Key components of the CuAAC "click" reaction.
Application Note: Streamlined Synthesis of PROTACs using the Heterobifunctional Linker HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, HS-Peg7-CH2CH2N3. This linker features a thiol (-SH) group and an azide (-N3) group, enabling a straightforward and modular two-step conjugation strategy. The inclusion of a seven-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[1][2][3] The protocols herein describe the conjugation of the thiol moiety to a maleimide-functionalized ligand, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to connect the second, alkyne-functionalized ligand.[4][5]
Introduction to PROTAC Synthesis and the Role of this compound
PROTACs are innovative heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest, or POIs). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.
The this compound linker offers a rational design for PROTAC synthesis. Its two distinct reactive handles, a nucleophilic thiol and a bioorthogonal azide, allow for sequential, high-yield conjugation reactions with minimal side products.
-
Thiol (-SH) Group: Provides a reactive nucleophile for conjugation with electrophilic functional groups, most commonly maleimides, via a Michael addition reaction. This forms a stable thioether bond. This reaction is highly selective for thiols at a pH of 7.0-7.5.
-
Azide (-N3) Group: Serves as a partner for the highly efficient and specific CuAAC click chemistry reaction. It reacts exclusively with a terminal alkyne on the second ligand to form a stable triazole ring.
-
PEG7 Spacer: The seven-unit polyethylene glycol chain is hydrophilic, which can improve the aqueous solubility and cell permeability of the final PROTAC molecule, often a challenge for these relatively large compounds.
Synthetic Strategy Overview
The synthesis of a PROTAC using this compound is a two-step process. The order of ligand attachment can be chosen based on the stability and functional group tolerance of the respective ligands. Here, we present the strategy of first reacting the thiol group, followed by the azide group.
Detailed Experimental Protocols
These protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group on this compound with a maleimide-functionalized ligand (Ligand 1).
Materials:
-
Maleimide-functionalized Ligand 1
-
This compound
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2, containing 150 mM NaCl and 1 mM EDTA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Purification system (e.g., preparative RP-HPLC)
Procedure:
-
In a clean, dry vial, dissolve the maleimide-functionalized Ligand 1 (1.0 equivalent) in a minimal amount of DMF or DMSO.
-
Add reaction buffer to dilute the ligand solution. The final concentration may vary, but 1-5 mg/mL is a common starting point.
-
Dissolve this compound (1.2 equivalents) in the reaction buffer.
-
Add the linker solution dropwise to the stirred Ligand 1 solution.
-
Purge the reaction vial with nitrogen or argon gas, seal it, and protect it from light.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. Monitor the reaction progress by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.
-
Once the reaction is complete, quench any unreacted maleimide by adding a small amount of a thiol-containing scavenger like N-acetylcysteine (optional).
-
Purify the resulting intermediate (Azide-PEG7-S-Ligand 1) using preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the intermediate as a solid. Characterize by LC-MS and NMR.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate and an alkyne-functionalized ligand (Ligand 2).
Materials:
-
Azide-PEG7-S-Ligand 1 (from Protocol 1)
-
Alkyne-functionalized Ligand 2
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent system (e.g., a mixture of tert-butanol and water, or DMF/water)
-
Purification system (e.g., preparative RP-HPLC)
Procedure:
-
In a clean, dry vial, dissolve Azide-PEG7-S-Ligand 1 (1.0 equivalent) and Alkyne-functionalized Ligand 2 (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 4:1).
-
Prepare fresh stock solutions of the catalyst system:
-
Copper Solution: 50 mM CuSO₄ in water.
-
Reducing Agent Solution: 250 mM Sodium Ascorbate in water.
-
Ligand Solution (optional): 50 mM TBTA in DMSO.
-
-
To the stirred solution of the azide and alkyne, add the reagents in the following order:
-
Sodium Ascorbate solution (5 equivalents)
-
TBTA solution (1 equivalent) - This ligand protects the copper and improves reaction efficiency.
-
Copper Sulfate solution (1 equivalent)
-
-
Seal the vial and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. The reaction is often complete when the starting materials are no longer observed.
-
Upon completion, dilute the reaction mixture with DMSO or an appropriate solvent and filter to remove any precipitates.
-
Purify the final PROTAC product by preparative RP-HPLC.
-
Lyophilize the pure fractions to yield the final PROTAC. Confirm the identity and purity of the product using high-resolution LC-MS and ¹H NMR.
Data Presentation and Characterization
Thorough characterization is essential to confirm the successful synthesis of the PROTAC.
Table 1: Typical Reaction Parameters
| Parameter | Step 1: Thiol Conjugation | Step 2: CuAAC Click Chemistry |
| Stoichiometry | Linker: 1.2 eq. | Alkyne Ligand: 1.1 eq. |
| Ligand 1: 1.0 eq. | Azide Intermediate: 1.0 eq. | |
| Catalyst System | N/A | CuSO₄ (1 eq.), Na Ascorbate (5 eq.) |
| Solvent | DMF or DMSO / Phosphate Buffer | t-BuOH/H₂O or DMF/H₂O |
| pH | 7.0 - 7.5 | ~7-8 |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 2 - 16 hours | 4 - 12 hours |
| Typical Yield | > 70% (post-purification) | 55 - 90% (post-purification) |
Table 2: Example Characterization Data for a Final PROTAC
| Analysis Method | Expected Result | Purpose |
| LC-MS | A single major peak in the chromatogram with the correct [M+H]⁺ mass. | Confirms identity, purity, and molecular weight. |
| ¹H NMR | Peaks corresponding to protons from both ligands and the PEG linker. | Confirms the structure of the final conjugate. |
| RP-HPLC (Analytical) | Purity >95%. | Quantifies the purity of the final compound. |
Visualizing the PROTAC Mechanism of Action
Once synthesized, the PROTAC induces protein degradation through a catalytic cycle.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of HS-Peg7-CH2CH2N3, a heterobifunctional linker, in the development of ADCs.
This compound possesses a thiol (-SH) group for conjugation to the antibody and an azide (-N3) group for the attachment of a drug payload via "click chemistry". The polyethylene glycol (PEG) spacer (Peg7) enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC. This linker is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering high efficiency and specificity.[1]
These notes provide a comprehensive guide to the conjugation, purification, and characterization of ADCs synthesized with this compound.
Data Presentation
Effective ADC development relies on meticulous characterization at each stage. The following tables provide a framework for presenting critical quantitative data.
Table 1: Reagent and Antibody Specifications
| Parameter | Specification | Vendor/Lot # |
| Antibody | Trastuzumab (Example) | |
| Antibody Concentration | 10 mg/mL | |
| This compound | >95% Purity | |
| Alkyne-Modified Payload | MMAE-Alkyne (Example) | |
| Payload Concentration | 10 mM in DMSO |
Table 2: Conjugation Reaction Parameters
| Parameter | Value | Notes |
| Antibody:Linker Molar Ratio | 1:5 | Optimization may be required |
| Linker:Payload Molar Ratio | 1:3 | Optimization may be required |
| Reaction Buffer | PBS, pH 7.2 | |
| Reaction Time | 2 hours at 25°C | |
| Catalyst (for CuAAC) | CuSO4/TBTA | |
| Quenching Agent | N-acetyl cysteine |
Table 3: ADC Characterization Summary
| Analysis | Method | Result | Specification |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / Mass Spec | 3.8 | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | >95% | >95% |
| Free Drug Content | RP-HPLC | <1% | <2% |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
Table 4: In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC IC50 (nM) | Payload IC50 (nM) |
| SK-BR-3 | HER2+++ | 1.5 | 0.1 |
| MDA-MB-231 | HER2- | >1000 | 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments in the development of an ADC using this compound.
Protocol 1: Antibody Thiolation and Linker Conjugation
This protocol describes the introduction of thiol groups to an antibody via reduction of interchain disulfides, followed by conjugation with the maleimide group of a maleimide-PEG-azide linker. Since the provided linker is a thiol-PEG-azide, this protocol will be adapted for a scenario where the antibody is modified to have a maleimide handle. A more direct approach for the provided linker is described in Protocol 2.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
This compound solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Quenching solution (N-acetyl cysteine, 100 mM)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Reduction:
-
To 1 mL of the antibody solution, add TCEP to a final concentration of 1 mM.
-
Incubate for 2 hours at 37°C with gentle mixing.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Linker Conjugation:
-
Immediately after desalting, add this compound to the reduced antibody at a 5-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding N-acetyl cysteine to a final concentration of 2 mM.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the azide-functionalized antibody from excess linker and quenching agent using a desalting column equilibrated with PBS, pH 7.2.
-
Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload (e.g., MMAE-alkyne)
-
Copper(II) sulfate (CuSO4) solution (50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (50 mM in DMSO)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Reaction buffer (PBS, pH 7.2)
-
Purification columns (e.g., SEC-HPLC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized antibody with the alkyne-modified payload at a 1:3 molar ratio (antibody:payload).
-
Add CuSO4 and TBTA to the reaction mixture to a final concentration of 1 mM each.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC-HPLC) to remove unreacted payload, catalyst, and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and assess the heterogeneity of the ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Free cytotoxic payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Add the diluted compounds to the cells.
-
Incubate for 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.
-
Mandatory Visualizations
Caption: ADC Synthesis Workflow using this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: ADC Mechanism of Action.
References
Application Notes: HS-Peg7-CH2CH2N3 for Advanced Surface Modification
Introduction
HS-Peg7-CH2CH2N3 is a heterobifunctional linker designed for the sophisticated modification of noble metal surfaces, particularly gold. This molecule incorporates three key functional domains:
-
Thiol Group (-SH): Provides a strong anchor to gold surfaces, enabling the formation of stable, well-ordered Self-Assembled Monolayers (SAMs).[1][2]
-
Heptaethylene Glycol Spacer (-Peg7-): A flexible, hydrophilic polyethylene glycol chain that renders surfaces resistant to non-specific protein adsorption, enhancing biocompatibility and providing a "stealth" effect for nanoparticle applications.[3][4]
-
Azide Group (-N3): A terminal azide that serves as a versatile chemical handle for covalent immobilization of biomolecules and other functionalities via "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on leveraging this compound for creating functionalized surfaces for cell biology studies and nanoparticle-based therapeutic systems.
Application Note 1: Engineering Bio-interactive Surfaces for Cell Adhesion Studies
The precise control over the surface density of cell adhesion ligands is crucial for studying cellular responses like adhesion, spreading, and differentiation. By creating mixed SAMs of this compound and a shorter, inert thiol, it is possible to present bioactive peptides at a specific, controlled spacing on a background that resists non-specific protein adsorption.
Figure 1. Experimental workflow for creating a bio-interactive surface.
Experimental Protocols
Protocol 1: Formation of Mixed Self-Assembled Monolayers (SAMs) on Gold
This protocol is adapted from general procedures for forming high-quality thiol SAMs on gold substrates.
-
Substrate Preparation:
-
Clean gold-coated glass or silicon substrates by immersing them in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates copiously with deionized water, followed by ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM total thiol stock solution in absolute ethanol.
-
To control the surface density of the azide groups, mix this compound with a diluent thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH) at the desired molar ratio. For example, a solution containing 10 mol % this compound and 90 mol % diluent thiol will produce a surface with low azide density.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution in a clean container.
-
To prevent oxidation, backfill the container with nitrogen or argon gas. Seal the container tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with ethanol to remove any non-covalently bound thiols.
-
Dry the substrates again under a stream of dry nitrogen. The azide-terminated surface is now ready for bioconjugation.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Immobilization
This protocol describes the conjugation of an alkyne-terminated peptide to the azide-functionalized SAM surface.
-
Reagent Preparation:
-
Peptide Solution: Dissolve the alkyne-terminated peptide (e.g., Alkyne-RGDSP) in a biological buffer such as HEPES (0.1 M, pH 8.5) to a final concentration of 2 mM.
-
Catalyst Solution: In a separate tube, dissolve Copper(II) Sulfate (CuSO₄) and a copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) in DMSO or an aqueous buffer. A typical ratio is 1:5 Cu:Ligand.
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Click Reaction:
-
Place the azide-functionalized SAM substrate in a suitable reaction vessel.
-
Prepare the reaction mixture by combining the peptide solution, catalyst solution, and finally, the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state. A typical reaction mixture might contain the substrate immersed in a solution of 1 mM alkyne-peptide, 0.1 mM CuSO₄, 0.5 mM TBTA, and 2.5 mM sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The reaction is often rapid, with a pseudo-first-order rate constant of approximately 0.2 min⁻¹.
-
-
Final Rinsing:
-
After the incubation period, remove the substrate from the reaction solution.
-
Rinse the surface extensively with deionized water, then ethanol, to remove the catalyst, unreacted peptide, and byproducts.
-
Dry the surface under a stream of nitrogen. The surface is now functionalized with the peptide and ready for cell culture experiments.
-
Quantitative Data
The molar ratio of this compound in the initial thiol solution directly controls the final peptide density on the surface, which in turn dictates the cellular response.
| Mol % HS-Peg7-N₃ in Solution | Approx. Peptide Spacing | Human Mesenchymal Stem Cell (hMSC) Response |
| ≥ 0.01% | ≤ 36 nm | Sufficient for cell adhesion |
| ≥ 0.05% | ≤ 11 nm | Sufficient for cell spreading and focal adhesion formation |
| 10% (with 90% diluent) | Not specified | Surface shows minimal non-specific protein adsorption |
Application Note 2: Surface Functionalization of Gold Nanoparticles (AuNPs)
This compound is an ideal agent for functionalizing gold nanoparticles for applications in drug delivery, diagnostics, and bio-imaging. The PEG linker provides colloidal stability in biological media and a "stealth" effect to evade the immune system, while the azide terminus allows for the attachment of targeting ligands (e.g., antibodies, folate) or therapeutic payloads.
Figure 2. Logic diagram of nanoparticle property enhancement.
Experimental Protocols
Protocol 3: Surface Modification of Gold Nanoparticles (AuNPs) via Ligand Exchange
This protocol describes the coating of pre-synthesized AuNPs (e.g., citrate-stabilized) with this compound.
-
Preparation:
-
Synthesize or obtain a colloidal solution of gold nanoparticles (e.g., 15 nm citrate-stabilized AuNPs).
-
Prepare an aqueous solution of this compound (e.g., 1 mM).
-
-
Ligand Exchange Reaction:
-
To the AuNP solution, add the this compound solution. The thiol group will displace the citrate ions on the gold surface.
-
Stir the mixture gently at room temperature for 12-24 hours to ensure complete ligand exchange.
-
-
Purification:
-
Purify the PEGylated AuNPs from excess, unbound linker. Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on nanoparticle size).
-
Remove the supernatant, which contains the unbound linker.
-
Resuspend the AuNP pellet in a clean buffer (e.g., PBS or Tris buffer).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure high purity.
-
The final product is a stable aqueous solution of AuNPs coated with a layer of azide-terminated PEG.
-
Protocol 4: Bioconjugation to AuNPs via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the copper catalyst in CuAAC may be cytotoxic, the copper-free SPAAC reaction is an excellent alternative. This requires the biomolecule to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Reagent Preparation:
-
Prepare the purified azide-functionalized AuNPs in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Dissolve the DBCO-functionalized biomolecule (e.g., DBCO-Antibody) in a compatible buffer.
-
-
SPAAC Reaction:
-
Mix the azide-functionalized AuNPs with the DBCO-functionalized biomolecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 37°C with gentle rotation. No catalyst is required.
-
-
Purification:
-
Remove the unreacted biomolecule using centrifugation, following the same procedure as in Protocol 3.
-
Resuspend the final, bioconjugated AuNPs in the desired buffer for storage or direct use in downstream applications.
-
Characterization Data
Successful surface modification of nanoparticles with PEG linkers can be confirmed by several analytical techniques.
| Characterization Technique | Expected Result After PEGylation |
| Dynamic Light Scattering (DLS) | Increase in the hydrodynamic diameter of the nanoparticle. |
| Zeta Potential Measurement | Change in surface charge, typically becoming more neutral. |
| UV-Vis Spectroscopy | A slight red-shift in the surface plasmon resonance (SPR) peak. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s signals characteristic of the azide group (~400 eV and ~405 eV). |
| Grazing Angle IR Spectroscopy | Appearance of a characteristic azide stretch at ~2100 cm⁻¹. |
References
- 1. Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Peptides and Proteins with HS-Peg7-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg7-CH2CH2N3 is a heterobifunctional linker designed for the versatile and efficient labeling of peptides and proteins. This linker contains a thiol (-SH) group at one end of a seven-unit polyethylene glycol (PEG) spacer and an azide (-N3) group at the other. The thiol group allows for covalent attachment to cysteine residues on proteins or peptides, or to other thiol-reactive sites. The azide group enables subsequent conjugation to molecules containing an alkyne group via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), or to other azide-reactive moieties.[1][2] The PEG7 spacer enhances solubility and flexibility of the resulting conjugate.[2] This reagent is a valuable tool in chemical biology and drug development for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and fluorescently labeled probes.
Key Features of this compound
-
Heterobifunctional: Possesses two distinct reactive groups, a thiol and an azide, allowing for sequential and site-specific conjugation.[1][2]
-
PEG Spacer: The seven-unit polyethylene glycol spacer increases the hydrophilicity of the labeled molecule, which can help to prevent aggregation and improve pharmacokinetic properties. It also provides a flexible linkage.
-
Click Chemistry Compatibility: The terminal azide group is ready for highly efficient and specific click chemistry reactions with alkyne-modified molecules.
-
Thiol-Reactive: The thiol group can readily react with maleimides, haloacetamides, or other thiol-reactive groups on a target peptide or protein. It can also be used for surface modification, particularly on gold surfaces.
Applications
-
Peptide and Protein Labeling: Introduction of an azide handle for subsequent modifications.
-
Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to antibodies.
-
Fluorescent Labeling: Attachment of fluorescent probes for imaging and tracking studies.
-
Surface Immobilization: Anchoring of peptides and proteins to surfaces for biosensor and microarray development.
-
PROTAC Development: Can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C16H33N3O7S |
| Molecular Weight | 411.51 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and common organic solvents like DMSO, DMF, CH2Cl2 |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound
This protocol describes the labeling of a peptide containing a free cysteine residue with this compound via a disulfide bond. For a more stable thioether bond, the peptide should contain a maleimide group.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, DTT) - if the peptide has internal disulfide bonds that need to be reduced.
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to generate a free thiol, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
-
Linker Preparation:
-
Dissolve this compound in DMSO to prepare a 10-100 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the labeled peptide from excess linker and unreacted peptide using reverse-phase HPLC.
-
Lyophilize the purified, labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the azide-labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Two-Step Labeling of a Protein with a Fluorescent Probe
This protocol outlines a two-step process: first, the introduction of the azide handle onto the protein using this compound, and second, the attachment of a fluorescent probe via click chemistry.
Step 1: Introduction of the Azide Handle
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer: PBS, pH 7.2-7.5, degassed
-
DMSO
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds as described in Protocol 1.
-
-
Linker Preparation:
-
Prepare a fresh stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the linker to the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess linker using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Click Chemistry Reaction with an Alkyne-Functionalized Fluorescent Probe
Materials:
-
Azide-labeled protein from Step 1
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-Fluorophore for copper-free click chemistry)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Probe Preparation:
-
Dissolve the alkyne-functionalized fluorescent probe in DMSO to a concentration of 1-10 mM.
-
-
Click Reaction (Copper-Free):
-
Add a 2- to 10-fold molar excess of the DBCO-fluorophore solution to the azide-labeled protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from the unreacted probe and other reagents using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation wavelength.
-
Diagrams
Caption: Workflow for labeling a protein in two steps.
Caption: Reaction scheme for labeling and conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds | Increase the concentration of the reducing agent (TCEP) or the incubation time. |
| Insufficient molar excess of the linker | Increase the molar ratio of the this compound linker to the peptide/protein. | |
| pH of the reaction buffer is not optimal | Ensure the pH is between 7.2 and 7.5 for efficient thiol-maleimide or disulfide exchange reactions. | |
| Precipitation of Peptide/Protein | Hydrophobicity of the linker or labeled product | Perform the reaction at a lower concentration. Ensure adequate mixing. The PEG spacer is designed to mitigate this. |
| Non-specific Labeling | Reaction with other nucleophilic residues | Optimize the reaction pH and temperature. Ensure the target cysteine is the most reactive site. |
| Low Yield after Purification | Adsorption to purification media | Use low-protein-binding tubes and purification columns. Elute with a suitable buffer. |
Conclusion
This compound is a powerful and versatile tool for the site-specific labeling of peptides and proteins. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, enables the straightforward introduction of an azide handle for subsequent bioorthogonal conjugation. The protocols and information provided herein serve as a guide for researchers to effectively utilize this linker in their studies, from basic research to the development of novel therapeutics and diagnostics.
References
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols for Researchers
Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This "click chemistry" reaction proceeds rapidly under physiological conditions, making it ideal for a wide range of applications including live-cell imaging, metabolic labeling, targeted drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[4][]
The reaction's driving force is the high ring strain of a cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage. The bioorthogonal nature of the azide and cyclooctyne functional groups ensures that they do not interfere with native cellular processes. This application note provides detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in the successful implementation of SPAAC reactions.
Key Features of SPAAC:
-
Copper-Free: Eliminates the cellular toxicity associated with copper catalysts, making it suitable for in vivo applications.
-
Bioorthogonal: The azide and cyclooctyne groups are largely unreactive with biological molecules, ensuring high specificity.
-
Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH, preserving the integrity of biomolecules.
-
High Reaction Rates: The development of various strained cyclooctynes allows for rapid kinetics, even at low reactant concentrations.
-
Versatility: Applicable to a wide array of molecules, including proteins, nucleic acids, lipids, and small molecules.
Quantitative Data Presentation
The choice of cyclooctyne is a critical factor influencing the rate of the SPAAC reaction. The following tables summarize the second-order rate constants for commonly used cyclooctynes and provide typical reaction parameters to aid in experimental design.
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 - 0.15 | Moderately reactive and stable. |
| Dibenzocyclooctyne (DBCO/ADIBO) | ~0.3 - 1.22 | Widely used with a good balance of reactivity and stability; rate can be buffer and pH dependent. |
| DIBO | Faster than many other cyclooctynes. | A highly reactive cyclooctyne. |
| Tetramethylthioheptyne (TMTH) | High | Represents a class of highly reactive but less stable cyclooctynes. |
Note: Rate constants can vary depending on the specific azide, solvent, and reaction conditions.
Table 2: General Experimental Parameters for SPAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | 2- to 5-fold molar excess of one reactant | Typically, the more accessible or less precious component is used in excess. |
| Temperature | 4 - 37 °C | Reactions are often performed at room temperature or 37°C for biological samples. |
| pH Range | 4 - 10 | The reaction is stable across a broad pH range. |
| Solvent | Aqueous buffers (PBS, HEPES), Organic solvents (DMSO, Acetonitrile) | The choice of solvent can influence the reaction rate. For biological applications, aqueous buffers are common. |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on the reactivity of the cyclooctyne and azide, as well as reactant concentrations. |
| Typical Yield | 80 - 99% | Generally high yields are achieved under optimal conditions. |
Visualizing the SPAAC Reaction and Workflow
To better understand the underlying principles and experimental flow, the following diagrams illustrate the SPAAC mechanism and a typical workflow for metabolic labeling.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for metabolic labeling and imaging using SPAAC.
Experimental Protocols
The following are generalized protocols for common SPAAC applications. Optimization of concentrations, incubation times, and purification methods may be necessary for specific experimental systems.
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency in a suitable format (e.g., chambered coverglass).
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Replace the culture medium with fresh medium containing the desired final concentration of Ac₄ManNAz (typically 25-50 µM).
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Replace the PBS with imaging medium.
-
-
Imaging:
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Bioconjugation of an Azide-Modified Protein with a Cyclooctyne
This protocol outlines a general procedure for labeling an azide-containing protein with a cyclooctyne-modified molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Cyclooctyne-containing molecule (e.g., DBCO-PEG-biotin)
-
DMSO (if necessary, to dissolve the cyclooctyne reagent)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reaction Setup:
-
Dissolve the cyclooctyne reagent in a minimal amount of DMSO to prepare a concentrated stock solution.
-
In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne reagent. A 2- to 5-fold molar excess of the cyclooctyne is typically recommended.
-
The final concentration of the protein should be in the low micromolar to millimolar range.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
The reaction progress can be monitored by analytical techniques such as SDS-PAGE (observing a band shift), HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the protein conjugate to remove unreacted cyclooctyne reagent and any byproducts.
-
Size-exclusion chromatography or dialysis are common methods for purifying the labeled protein.
-
-
Analysis and Storage:
-
Confirm the successful conjugation using appropriate analytical methods (e.g., SDS-PAGE, mass spectrometry).
-
Store the purified conjugate under conditions that maintain protein stability.
-
Troubleshooting and Optimization
-
Slow or Incomplete Reaction:
-
Increase the concentration of one or both reactants.
-
Increase the reaction temperature if the biomolecules are stable at higher temperatures.
-
Consider using a more reactive cyclooctyne derivative.
-
Optimize the buffer system; for some SPAAC reactions, HEPES buffer has been shown to increase reaction rates compared to PBS.
-
-
Side Reactions:
-
While SPAAC is highly selective, highly reactive cyclooctynes may undergo side reactions in complex biological media over long incubation times.
-
Avoid the presence of strong reducing agents like TCEP, which can reduce the azide group.
-
Applications in Drug Development
SPAAC has emerged as a powerful technology in the pharmaceutical industry, with significant applications in:
-
Targeted Drug Delivery: By conjugating a targeting moiety (e.g., an antibody) to a drug-loaded nanoparticle or a prodrug using SPAAC, the therapeutic agent can be specifically delivered to diseased cells, such as tumor cells.
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.
-
In Vivo Imaging and Diagnostics: Radiolabeled probes can be attached to targeting molecules via SPAAC for non-invasive imaging techniques like PET and SPECT, enabling the visualization and tracking of biological processes in living organisms.
Conclusion
Strain-promoted azide-alkyne cycloaddition is a robust and versatile bioorthogonal reaction that has revolutionized the study of biological systems and the development of novel therapeutics. Its biocompatibility, high specificity, and favorable kinetics have enabled a broad range of applications. By carefully selecting the appropriate cyclooctyne and optimizing reaction conditions, researchers can effectively utilize SPAAC for precise molecular labeling and conjugation in a variety of experimental contexts.
References
Application Notes and Protocols: Bioconjugation of HS-Peg7-CH2CH2N3 to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance their stability, biocompatibility, and circulation time in biological systems.[1][2] This document provides detailed protocols for the bioconjugation of a specific hetero-bifunctional PEG linker, HS-Peg7-CH2CH2N3, to gold nanoparticles (AuNPs). This linker possesses a terminal thiol (-SH) group for stable anchoring onto the gold surface via a dative covalent bond and a terminal azide (-N3) group.[3][4][5] The azide group serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a wide array of molecules like targeting ligands, therapeutic agents, or imaging probes.
These application notes describe the synthesis of citrate-stabilized gold nanoparticles, their subsequent surface modification with this compound, and the characterization of the resulting azide-functionalized nanoparticles.
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of AuNPs with an approximate diameter of 20 nm via the citrate reduction method.
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate (Na3C6H5O7·2H2O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
Add 100 mL of DI water to a 250 mL round-bottom flask equipped with a reflux condenser and a stir bar.
-
Bring the water to a vigorous boil with stirring.
-
While the water is boiling, add 1 mL of a 1% (w/v) HAuCl4 solution to the flask. The solution will be a pale yellow.
-
Continue to heat the solution under reflux for 15 minutes.
-
Rapidly add 10 mL of a 1% (w/v) trisodium citrate solution to the flask.
-
The solution color will change from yellow to colorless and then to a deep wine-red, indicating the formation of AuNPs.
-
Continue to boil the solution for an additional 30 minutes with stirring.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for size and stability using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM). The AuNPs should exhibit a characteristic surface plasmon resonance peak at approximately 520 nm.
Functionalization of AuNPs with this compound
This protocol details the ligand exchange process to functionalize the surface of the citrate-stabilized AuNPs with the thiol-PEG-azide linker.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
To 10 mL of the AuNP solution, add a solution of this compound in DI water to achieve a final concentration that provides a significant molar excess of the PEG linker relative to the surface atoms of the AuNPs.
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the displacement of the citrate ions by the thiol group of the PEG linker, forming a stable Au-S bond.
-
Purify the PEGylated AuNPs to remove excess, unbound this compound. This is typically achieved by repeated centrifugation and resuspension of the nanoparticle pellet in fresh PBS buffer. The number of washing steps will depend on the initial excess of the PEG linker.
-
After the final wash, resuspend the azide-functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further characterization.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful PEGylation and to assess the properties of the functionalized nanoparticles. Key techniques include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. An increase in the hydrodynamic diameter is expected after PEGylation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in the zeta potential towards neutral is indicative of successful PEGylation, as the PEG layer shields the surface charge.
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate changes in the nanoparticle's surface environment and aggregation state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker conjugated to the nanoparticle surface by measuring weight loss upon heating.
-
Proton NMR (¹H NMR): Can be used to quantify the PEG on the nanoparticle surface by integrating the characteristic ethylene oxide proton peak around 3.65 ppm, though this may require dissolution of the nanoparticle core.
Data Presentation
The following tables summarize representative data obtained from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Hydrodynamic Properties of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-AuNPs | 22.5 ± 0.8 | 0.21 | -45.3 ± 2.1 |
| N3-Peg7-AuNPs | 38.2 ± 1.2 | 0.18 | -5.1 ± 1.5 |
Table 2: Spectroscopic and Thermal Analysis
| Sample | UV-Vis λmax (nm) | FTIR Azide Peak (cm⁻¹) | PEG Content (wt. %) by TGA |
| Citrate-AuNPs | 521 | Not Applicable | Not Applicable |
| N3-Peg7-AuNPs | 524 | ~2100 | 15.8% |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of AuNPs.
Caption: Chemical pathway for nanoparticle functionalization.
Caption: Logic of nanoparticle characterization pre- and post-conjugation.
References
Application Note: Protocol for Site-Specific Cysteine Conjugation of an Azido-PEG Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of proteins is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic tools, and precisely engineered biomaterials. Cysteine, with its unique and highly nucleophilic thiol (-SH) side chain, is an ideal target for such modifications due to its relatively low abundance compared to other residues like lysine.[1][2]
This document provides a detailed protocol for the conjugation of an azido-polyethylene glycol (PEG) linker to a solvent-accessible cysteine residue on a protein. The azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).
A Note on Thiol-Reactive Chemistry: For a stable, covalent linkage, the most common and robust method for cysteine conjugation is the reaction of the cysteine's thiol group with a maleimide functional group.[3][4][5] This Michael addition reaction forms a stable thioether bond.
The specified linker, HS-PEG7-CH2CH2N3 , contains a terminal thiol group. Direct reaction with a protein cysteine would form a disulfide bond. While possible, this bond is reversible and susceptible to cleavage by reducing agents present in biological environments.
Therefore, this protocol will focus on the standard, recommended method using a Maleimide-PEG-Azide linker. A brief discussion on forming a reversible disulfide bond is provided as an alternative.
Principle of the Method
The protocol involves a two-step process. First, any existing disulfide bonds on the target protein are reduced to ensure the target cysteine has a free sulfhydryl group available for reaction. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it is odorless and does not need to be removed prior to conjugation. Second, the protein solution is incubated with a Maleimide-PEG-Azide linker. The maleimide group reacts specifically with the cysteine's thiol group at a pH of 6.5-7.5 to form a stable thioether linkage. Excess, unreacted linker is then removed through purification.
Materials and Reagents
-
Protein containing a surface-accessible cysteine residue
-
Maleimide-PEG7-CH2CH2N3 (or other Maleimide-PEG-Azide linker)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10) or dialysis cassettes (10K MWCO)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Optional: SDS-PAGE equipment, Mass Spectrometer for analysis
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and linkers.
Protein Preparation and Reduction
-
Prepare Protein Solution: Dissolve the protein in degassed PBS (pH 7.2-7.4) to a final concentration of 1-10 mg/mL. Buffers such as HEPES or Tris can also be used, provided they do not contain thiol compounds.
-
Reduce Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must be reduced.
-
Prepare a 10 mM stock solution of TCEP in degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the reaction tube with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.
-
Conjugation Reaction
-
Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG-Azide linker in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.
-
Initiate Conjugation: Add a 10-20 fold molar excess of the Maleimide-PEG-Azide stock solution to the protein solution while gently stirring or vortexing. The optimal ratio should be determined empirically.
-
Incubate: Flush the vial with inert gas, seal it tightly, and protect it from light. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
Purification of the Conjugate
-
Remove Excess Linker: Separate the PEGylated protein from unreacted linker and byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS). This is an efficient method for removing low molecular weight compounds.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the desired storage buffer. Perform at least two buffer changes.
-
Reverse Phase HPLC (RP-HPLC): This method can be used for purification and analysis, especially for peptides and small proteins.
-
Characterization and Storage
-
Confirm Conjugation: Successful conjugation can be verified by:
-
SDS-PAGE: The PEGylated protein will exhibit a higher molecular weight, resulting in a visible mobility shift compared to the unconjugated protein.
-
Mass Spectrometry (ESI-MS): This provides precise mass data, confirming the addition of the PEG linker to the protein.
-
-
Storage: Store the purified conjugate at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol to 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table provides typical parameters for the conjugation of a Maleimide-PEG linker to a protein cysteine residue.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| Reaction pH | 6.5 - 7.5 | Optimal for selective thiol reactivity; higher pH (>7.5) can lead to side reactions with amines. |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific protein to maximize conjugation and minimize side products. |
| Reaction Temperature | 4°C or Room Temperature | 4°C for overnight reactions to preserve protein stability; RT for shorter (1-2 hour) reactions. |
| Reaction Time | 2 hours to Overnight | Dependent on the reactivity of the specific cysteine and the chosen temperature. |
| Expected Efficiency | >80% | Highly dependent on protein structure, cysteine accessibility, and reaction optimization. |
Alternative Protocol: Disulfide Bond Formation
To conjugate the specified This compound linker, a disulfide bond can be formed. This creates a reversible linkage.
-
Activate Protein Thiol: The target cysteine on the protein can be activated with an Ellman's-like reagent (e.g., DTNP) to form a mixed disulfide.
-
Disulfide Exchange: The activated protein is then reacted with the this compound linker. The linker's free thiol will attack the mixed disulfide, displacing the activating group and forming the desired protein-PEG disulfide bond.
-
Purification: The purification and characterization steps are similar to those described in sections 4.3 and 4.4.
Note: This disulfide linkage is not stable in reducing environments and may be cleaved by agents like DTT, TCEP, or endogenous glutathione.
Visualizations
Chemical Reaction Schematic
Caption: Reaction of a protein thiol with a maleimide-PEG-azide linker.
Experimental Workflow Diagram
Caption: Workflow for conjugating a Maleimide-PEG-Azide to a protein.
References
Troubleshooting & Optimization
troubleshooting low yield in HS-Peg7-CH2CH2N3 conjugation
Welcome to the technical support center for HS-Peg7-CH2CH2N3, a heterobifunctional linker designed for advanced bioconjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
This compound is a heterobifunctional linker with two distinct reactive ends connected by a 7-unit polyethylene glycol (PEG) spacer.[1]
-
Thiol Group (-SH): This group is reactive towards maleimides, divinylsulfones, and pyridylthiols, typically forming a stable thioether bond.[1][2] The most common application is conjugation to cysteine residues on proteins and peptides.[1][3]
-
Azide Group (-N3): This group is used in "click chemistry" reactions. It reacts efficiently with alkyne-containing molecules in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q2: How should I store the this compound reagent?
Proper storage is critical to maintain the reactivity of the thiol and azide groups. The reagent should be stored at -20°C or -18°C, desiccated, and protected from light and oxygen. For best results, prepare fresh solutions right before use and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Conjugation Yield
Low yield can originate from issues related to either the thiol or the azide reaction. The following sections break down potential problems and solutions for each conjugation pathway.
Part A: Troubleshooting Thiol (-SH) Reactions (e.g., Thiol-Maleimide)
The thiol-maleimide reaction is highly efficient but sensitive to reaction conditions.
Q3: I am seeing very low or no conjugation to my maleimide-functionalized molecule. What are the common causes?
Several factors can lead to low yield in a thiol-maleimide conjugation. Below is a logical workflow to diagnose the issue.
Key Troubleshooting Points:
-
Incorrect pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. At pH > 7.5, the maleimide group can react with free amines, and at pH < 6.5, the concentration of the reactive thiolate anion is reduced.
-
Presence of Reducing Agents: If your protein or peptide required a reducing agent like DTT or TCEP to expose a free cysteine, it must be completely removed before adding the PEG-maleimide reagent. These agents will compete for the maleimide.
-
Reagent Instability: The thiol group on the PEG linker can oxidize to form disulfide bonds, rendering it inactive. Ensure the reagent is stored properly under inert gas and that solutions are prepared fresh.
-
Steric Hindrance: The PEG chain or the substrate's structure can physically block the thiol and maleimide groups from reacting. Using a longer PEG linker or increasing the molar excess of the this compound reagent can sometimes overcome this.
-
Hydrolysis of Maleimide: In aqueous solutions, maleimide groups can undergo hydrolysis, especially at higher pH values, making them unreactive towards thiols.
| Parameter | Recommended Condition | Notes | Reference |
| pH | 6.5 - 7.5 | Use non-amine, thiol-free buffers like PBS. | |
| Buffer | Phosphate-buffered saline (PBS) | Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Molar Excess | 10- to 20-fold molar excess of PEG-Maleimide | This helps drive the reaction to completion, especially if steric hindrance is a factor. | |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow the reaction and minimize side reactions. | |
| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | Monitor reaction progress via analytical methods like LC-MS or SDS-PAGE. |
Part B: Troubleshooting Azide (-N3) Reactions (e.g., CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust "click chemistry" reaction, but its success hinges on an active copper catalyst.
Q4: My CuAAC reaction has a low yield. What could be the problem?
Low yield in CuAAC reactions often points to issues with the copper catalyst or the reaction setup.
Key Troubleshooting Points:
-
Copper(I) Oxidation: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen. It is critical to degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent this.
-
Catalyst Generation: Cu(I) is often generated in situ from a Cu(II) source like CuSO₄ using a reducing agent such as sodium ascorbate. Ensure the reducing agent is fresh and used in sufficient excess (typically 3- to 10-fold).
-
Poor Solubility: If the PEGylated reactant or the alkyne-containing molecule has poor solubility in the chosen solvent, the reaction will be slow and inefficient. Common solvents include mixtures of water with DMSO, DMF, or t-BuOH.
-
Copper Sequestration: Other functional groups in your molecule, such as the unreacted thiol on the HS-Peg7 linker or histidine residues on a protein, can chelate the copper catalyst, making it inactive. The use of a copper-stabilizing ligand like TBTA can mitigate this issue.
-
Glaser-Hay Coupling: The presence of oxygen can promote the unwanted side reaction of alkyne homocoupling (Glaser-Hay coupling), which consumes your starting material. Deoxygenating the reaction mixture is the primary way to prevent this.
| Parameter | Typical Range/Value | Notes | Reference |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. | |
| Copper Source | CuSO₄·5H₂O | Used with a reducing agent to generate Cu(I) in situ. | |
| Reducing Agent | Sodium Ascorbate | Typically used in 3- to 10-fold molar excess relative to copper. | |
| Ligand (Optional) | TBTA, THPTA | Recommended for biological molecules to stabilize Cu(I) and improve efficiency. | |
| Solvent | DMSO, DMF, t-BuOH/H₂O | Choice depends on the solubility of the reactants. | |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. | |
| Reaction Time | 30 minutes to 48 hours | Monitor reaction completion by TLC, LC-MS, or ¹H NMR. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the conjugation of this compound to a protein with a free cysteine residue.
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS) at a pH between 6.5 and 7.5. If the protein's disulfide bonds need to be reduced, use a reducing agent (e.g., TCEP) and then remove it completely via a desalting column or dialysis before proceeding.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the same conjugation buffer to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound solution to the protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized PEG molecule (product from Protocol 1) to an alkyne-containing molecule.
-
Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of DMSO and water).
-
Deoxygenation: Thoroughly degas the reactant solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, prepare a premix of the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). If using a ligand, it can be added to this premix.
-
Reaction Initiation: Under an inert atmosphere, add the catalyst premix to the solution of the azide and alkyne reactants.
-
Incubation: Stir the reaction mixture at the desired temperature (typically room temperature).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as LC-MS or TLC until the starting materials are consumed.
-
Purification: If necessary, purify the final conjugate using methods like chromatography or dialysis to remove the copper catalyst and any unreacted starting materials.
Visualization of Reaction Pathways
The this compound linker enables two primary conjugation strategies.
References
Technical Support Center: Optimizing HS-Peg7-CH2CH2N3 Click Chemistry
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," with the thiol-containing reagent HS-Peg7-CH2CH2N3. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
The presence of a free thiol (-SH) group in your PEG-azide linker introduces specific challenges that require careful buffer optimization to prevent side reactions and ensure high yields of the desired triazole product.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when using a thiol-containing compound in a CuAAC reaction?
A1: The primary challenge is the high reactivity of the thiol group. Thiols are excellent nucleophiles and can participate in several undesired side reactions.[1][2][3] The most common issues include:
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Oxidation to Disulfides: Thiols readily oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen or certain metal ions.[1] This consumes your starting material.
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Copper Catalyst Sequestration: The thiol group can bind strongly to the copper(I) catalyst, rendering it inactive for the click reaction.[4]
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Thiotriazole Formation: Under certain CuAAC conditions, the thiol can react with the copper-triazole intermediate, leading to the formation of a thiotriazole byproduct, which can be a major source of false positives in proteomic studies.
Q2: What is the optimal pH for a CuAAC reaction involving a thiol?
A2: A pH range of 6.5 to 8.0 is generally recommended as a starting point for CuAAC bioconjugation. While the reaction can tolerate a wider range, acidic conditions can diminish reactivity, whereas basic conditions (e.g., pH 9) may increase the formation of certain side products. It is crucial to use buffers that do not contain primary amines (like Tris) or other copper-binding species, as these can inhibit the reaction. Compatible buffers include phosphate, HEPES, and MOPS.
Q3: Which copper(I) stabilizing ligand is best when thiols are present?
A3: For aqueous reactions, water-soluble ligands are essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for bioconjugation reactions due to its ability to stabilize the Cu(I) catalyst and improve reaction efficiency. A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from reactive oxygen species generated during the reaction and to outcompete potential chelation by thiols.
Q4: How can I prevent the oxidation of my thiol-containing PEG linker?
A4: To minimize oxidation to disulfides, it is critical to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents. Capping the reaction tube to minimize oxygen exposure is a simple but effective measure.
Troubleshooting Guide
This guide addresses common problems encountered during the click chemistry conjugation of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution | Explanation |
| Copper Catalyst Inactivation | • Increase the THPTA ligand-to-copper ratio to 5:1 or higher. • Increase the total concentration of the copper/ligand complex. • Add a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering thiol groups. | The thiol group on your PEG linker can chelate the Cu(I) catalyst, making it unavailable for the cycloaddition. A higher ligand concentration helps protect the copper, and sacrificial metals can occupy the thiols. |
| Insufficient Reducing Agent | • Always use a freshly prepared solution of sodium ascorbate. • Increase the concentration of sodium ascorbate. | The active Cu(I) catalyst is generated in situ from a Cu(II) source (like CuSO₄) by a reducing agent. If the reducing agent is depleted (e.g., by oxidation from dissolved oxygen), the catalyst will convert to the inactive Cu(II) state. |
| Oxygen Exposure | • Deoxygenate all buffers and solvents before use. • Perform the reaction under an inert atmosphere (N₂ or Ar). • At a minimum, cap the reaction tube after adding all reagents. | Oxygen will oxidize the active Cu(I) catalyst to inactive Cu(II) and can also promote the oxidation of your thiol to a disulfide. |
| Incorrect Order of Reagent Addition | • Premix the CuSO₄ and THPTA ligand before adding them to the reaction mixture. • Add the sodium ascorbate last to initiate the reaction. | This order of addition allows the ligand to complex with and protect the copper before it can be sequestered by other components or precipitate, especially in phosphate buffers. |
Issue 2: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Solution | Explanation |
| Thiotriazole Formation | • Increase the concentration of the reducing agent. One study showed that increasing TCEP concentration can diminish thiotriazole formation. • Add free thiols, such as glutathione or cysteine, to the reaction mixture to outcompete the protein thiols. | A major byproduct can be the formation of thiotriazoles, where a cysteine thiol attacks the copper-triazole intermediate. This is a significant issue in chemical proteomics, creating false-positive hits. |
| Disulfide Bond Formation | • Work under anaerobic conditions and use deoxygenated solutions. | The thiol group of your linker can readily oxidize to form a disulfide-linked dimer, reducing the amount of starting material available for the click reaction. |
| Michael Addition | • Protect any α,β-unsaturated carbonyl compounds in your reaction partner if they are not the intended reaction site. | Thiols are excellent nucleophiles for Michael (1,4-conjugate) addition reactions. If your alkyne-containing molecule also has this functional group, this side reaction can compete with the desired click reaction. |
Experimental Protocols & Data
Recommended Buffer and Reagent Concentrations
The following table provides suggested starting concentrations for optimizing your reaction. These should be systematically varied to find the optimal conditions for your specific substrates.
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mM in Buffer | 1 mM | Adjust based on your experimental needs. |
| Alkyne Partner | 10 mM in DMSO/Buffer | 1 mM | A 1:1 molar ratio is a good starting point. |
| Reaction Buffer | 10x (e.g., 1 M) | 1x (e.g., 100 mM) | Use non-coordinating buffers like Phosphate or HEPES, pH 7.0-7.5. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 µM - 2 mM | A final concentration of 2 mM is a common starting point for cell-based assays. |
| THPTA Ligand | 50 mM in H₂O | 250 µM - 10 mM | Maintain a 5:1 molar ratio of ligand to copper. |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM - 100 mM | Prepare fresh immediately before use. |
General Protocol for a 200 µL CuAAC Reaction
This protocol is a general guideline and should be optimized for your specific application.
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Prepare Stock Solutions: Prepare all necessary stock solutions as described in the table above. Ensure the sodium ascorbate solution is made fresh.
-
Prepare Substrate Mix: In a microcentrifuge tube, combine:
-
20 µL of 10 mM this compound
-
20 µL of 10 mM Alkyne Partner
-
Buffer to a volume of 170 µL.
-
-
Prepare Catalyst Premix: In a separate tube, combine:
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5 µL of 20 mM CuSO₄
-
5 µL of 50 mM THPTA
-
Mix gently and let it stand for 1-2 minutes. This creates a 1:5 molar ratio of copper to ligand.
-
-
Combine and Initiate:
-
Add the 10 µL of the catalyst premix to the substrate mixture.
-
Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
-
Incubation:
-
Mix the reaction gently. To minimize oxygen exposure, cap the tube.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Analysis: Monitor the reaction progress using a suitable analytical method, such as LC-MS or HPLC.
Visual Guides
Experimental Workflow for CuAAC
References
how to prevent disulfide bond formation with HS-Peg7-CH2CH2N3
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing, troubleshooting, and reversing disulfide bond formation when working with HS-Peg7-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation with this compound?
A1: The primary cause is the oxidation of the thiol group (-SH). This process is often spontaneous in the presence of oxygen and can be accelerated by several factors, including:
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Dissolved Oxygen: Oxygen in buffers and solutions is a common oxidizing agent that leads to disulfide bond formation.[1][2]
-
Trace Metal Ions: Metal ions like copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of thiols.[1]
-
Elevated pH: The thiol group (-SH) has a pKa of approximately 8.5. At pH values approaching or exceeding this, the thiol is deprotonated to the more reactive thiolate anion (S⁻), which is oxidized much more readily.[1]
Q2: How should I properly store and handle this compound to minimize oxidation?
A2: Proper storage and handling are critical. Follow these guidelines:
-
Storage: Store the reagent in its original vial at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.[3]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Cap the stock solution with a septum and use a syringe to dispense, minimizing exposure to air. Store unused stock solutions at -20°C under an inert atmosphere.
Q3: Which reducing agent is best for preventing disulfide formation while being compatible with the azide group?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent. It is highly effective at reducing disulfide bonds and preventing their formation. Crucially, it is a non-thiol-based reductant, meaning it will not interfere with subsequent thiol-specific reactions (e.g., maleimide chemistry). TCEP is also compatible with azide groups under typical bioconjugation conditions. While Dithiothreitol (DTT) is also effective, it contains thiol groups and must be removed before any thiol-reactive conjugation steps.
Q4: How does pH affect the stability of the thiol group?
A4: The pH of the solution is a critical factor. To minimize the rate of oxidation, it is best to maintain a slightly acidic to neutral pH (6.5 - 7.5). In this range, the thiol group remains largely protonated (-SH), making it less susceptible to oxidation. This pH range is also optimal for many thiol-specific conjugation reactions, such as those involving maleimides.
Q5: What are chelating agents, and why are they recommended?
A5: Chelating agents, like ethylenediaminetetraacetic acid (EDTA), bind to and sequester divalent metal ions. These metal ions can catalyze the oxidation of thiols to disulfides. Including a low concentration of EDTA (e.g., 1-10 mM) in your buffers is a simple and effective way to inhibit this catalytic oxidation and protect your thiol-containing molecule.
Troubleshooting Guide
Issue: My thiol-maleimide conjugation yield is low, or the thiol appears unreactive.
-
Possible Cause: Your this compound may have formed a disulfide-linked dimer, rendering the thiol group unavailable for reaction.
-
Troubleshooting Steps:
-
Verify Integrity: Analyze your stock of this compound using mass spectrometry to check for the presence of a species with double the expected molecular weight. Alternatively, use Ellman's Assay to quantify the concentration of free thiols.
-
Reverse Disulfide Bonds: If dimer formation is confirmed, treat your solution with a reducing agent like TCEP to break the disulfide bonds. See the protocol below.
-
Optimize Reaction Conditions:
-
Ensure all buffers have been thoroughly degassed to remove dissolved oxygen.
-
Maintain the reaction pH between 6.5 and 7.5.
-
Include 1-5 mM TCEP in the reaction mixture (note: TCEP does not react with maleimides).
-
Add 1-10 mM EDTA to chelate any catalytic metal ions.
-
-
Issue: I observe aggregation or precipitation of my protein after conjugation.
-
Possible Cause: Intermolecular disulfide bonds may be forming between molecules of your conjugated protein, leading to aggregation.
-
Troubleshooting Steps:
-
Buffer Composition: Ensure your purification and storage buffers are degassed and contain a reducing agent (e.g., 0.5-1 mM TCEP) and a chelating agent (1-2 mM EDTA).
-
pH Control: Check that the pH of your final storage buffer is appropriate for your protein's stability, typically between 6.0 and 7.5.
-
Quantitative Data Summary
The choice of reducing agent is critical for maintaining the integrity of the thiol group while ensuring compatibility with the azide functionality.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Phosphine-based, irreversible reduction | Thiol-based, reversible reduction |
| Optimal pH Range | Broad (3.0 - 8.0) | 7.0 - 9.0 |
| Thiol-Free | Yes | No |
| Azide Compatibility | High compatibility | Generally compatible, but can reduce azides under harsh conditions |
| Interference | Does not interfere with maleimide chemistry | Must be removed prior to thiol-reactive labeling |
| Typical Working Conc. | 0.5 - 5 mM | 1 - 10 mM |
Experimental Protocols
Protocol 1: Degassing Buffers and Solvents
Dissolved oxygen is a primary culprit in thiol oxidation. This protocol removes it.
-
Place your buffer or solvent in a flask with a stir bar. The flask should not be more than 50% full.
-
Seal the flask with a rubber septum.
-
Insert a long needle or sparging tube connected to an inert gas source (nitrogen or argon) so that it is submerged in the liquid.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solution for 20-30 minutes while stirring gently.
-
For highly sensitive reactions, use the "Freeze-Pump-Thaw" method: freeze the solvent with liquid nitrogen, apply a high vacuum, close the flask, and then thaw. Repeat this cycle three times.
Protocol 2: Reversing Unwanted Disulfide Bonds
This protocol restores the free thiol from a disulfide dimer.
-
Dissolve the disulfide-containing this compound in a degassed buffer (e.g., PBS, pH 7.2).
-
Add TCEP-HCl from a stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reduced this compound is now ready for use in your conjugation reaction. It is often not necessary to remove the TCEP.
Protocol 3: Quantifying Free Thiols with Ellman's Assay
This protocol allows you to determine the concentration of active, free -SH groups.
-
Reagent Preparation: Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Standard Curve: Prepare a standard curve using a known thiol-containing compound (e.g., L-cysteine).
-
Sample Measurement: Add your this compound sample to the reaction buffer.
-
Reaction: Add the DTNB solution to your sample and mix. Allow the reaction to proceed for 15 minutes at room temperature.
-
Readout: Measure the absorbance of the yellow-colored product at 412 nm.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: The oxidation pathway of two thiol molecules to a disulfide dimer.
Caption: Mechanism of disulfide bond reduction back to free thiols by TCEP.
Caption: A logical workflow for troubleshooting low thiol reactivity.
References
common side reactions with thiol-reactive PEG linkers
Technical Support Center: Thiol-Reactive PEG Linkers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of thiol-reactive PEG linkers in bioconjugation, with a focus on maleimide, vinyl sulfone, and pyridyl disulfide chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the most common thiol-reactive chemistries used for PEGylation?
The three most common functional groups used for targeting cysteine residues are maleimides, vinyl sulfones, and pyridyl disulfides. Each has distinct reaction mechanisms and stability profiles. Maleimides are highly popular due to their rapid reaction rates at physiological pH, but the resulting thioether bond can be unstable under certain conditions. Vinyl sulfones react slower but form a more stable thioether bond. Pyridyl disulfides react via thiol-disulfide exchange to form a new disulfide bond, which can be cleaved by reducing agents.
Q2: At what pH should I perform my conjugation reaction?
The optimal pH depends on the specific thiol-reactive group.
-
Maleimides: The reaction should be performed at a pH between 6.5 and 7.5. In this range, the target thiol is sufficiently nucleophilic for reaction, while the hydrolysis of the maleimide group is minimized.
-
Vinyl Sulfones: These reactions are typically slower and require a higher pH, usually between 8.0 and 9.0, to facilitate the Michael addition.
-
Pyridyl Disulfides: This reaction proceeds efficiently over a broad pH range (pH 3 to 8).
Q3: My protein's free thiol concentration is lower than expected. What could be the cause?
Free thiol concentration can be diminished due to several factors. Cysteine residues are susceptible to oxidation, which can lead to the formation of disulfide bonds (cystine) either within the same protein molecule (intramolecular) or between two protein molecules (intermolecular), resulting in dimerization or aggregation. To prevent this, it is crucial to work under oxygen-free conditions or to include a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Note that reducing agents must be removed before adding the thiol-reactive PEG linker.
Q4: Can maleimide-based linkers react with other amino acids besides cysteine?
Yes, under certain conditions, maleimides can exhibit off-target reactivity. The most common off-target reaction is with the ε-amino group of lysine residues. This reaction is highly pH-dependent and becomes more significant at pH values above 8.5. Therefore, maintaining a reaction pH between 6.5 and 7.5 is critical to ensure specific conjugation to cysteine residues. Histidine residues can also be modified by maleimides in some cases.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
You observe a significant amount of unreacted protein and/or PEG linker after the reaction.
| Potential Cause | Recommended Solution |
| Oxidation of Thiols | Pre-treat the protein with a reducing agent like TCEP to reduce any disulfide bonds. Remove the reducing agent before adding the PEG linker. |
| Incorrect pH | Verify the pH of the reaction buffer. For maleimides, ensure the pH is 6.5-7.5. For vinyl sulfones, a pH of 8.0-9.0 is often required. |
| Hydrolysis of Maleimide Linker | Prepare the maleimide-PEG solution immediately before use. Avoid storing it in aqueous buffers, especially at neutral or high pH. |
| Insufficient Molar Ratio | Increase the molar excess of the PEG linker relative to the protein. A 5- to 20-fold molar excess is a common starting point. |
Issue 2: Conjugate Instability and Loss of PEG
The purified conjugate appears to lose its PEG chain over time, as evidenced by a decrease in molecular weight or loss of activity.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Maleimide Adducts) | This is a common issue where the thioether bond breaks, releasing the PEG linker. The reaction is promoted by basic conditions. Store the conjugate at a lower pH (e.g., pH 6.0) if the protein is stable under these conditions. Consider using a "next-generation" maleimide derivative designed to form a more stable, rearranged bond. |
| Disulfide Bond Cleavage (Pyridyl Disulfide Adducts) | If the conjugate is exposed to reducing agents, the disulfide bond will be cleaved. Ensure all subsequent buffers are free of reducing agents like DTT or β-mercaptoethanol. |
Issue 3: Protein Aggregation During Conjugation
You observe precipitation or an increase in high-molecular-weight species during the reaction.
| Potential Cause | Recommended Solution |
| Intermolecular Disulfide Bonding | If the protein has multiple cysteine residues, they can form disulfide bonds between protein molecules. Ensure sufficient molar excess of the PEG linker to cap the reactive thiols quickly. |
| Changes in Protein Solubility | The addition of PEG can sometimes alter the solubility characteristics of the protein. Try adjusting the buffer composition or including solubility-enhancing excipients. |
Quantitative Data Summary
The following table summarizes key parameters for common thiol-reactive chemistries.
| Parameter | Maleimide | Vinyl Sulfone | Pyridyl Disulfide |
| Optimal Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 | 3.0 - 8.0 |
| Reaction Rate | Fast | Slow | Fast |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Potentially reversible (Retro-Michael) | Stable | Reversible (with reducing agents) |
| Primary Side Reaction | Hydrolysis at pH > 7.5 | Michael addition with amines at high pH | - |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows you to determine the concentration of free cysteine residues in your protein solution before proceeding with conjugation.
Materials:
-
Ellman’s Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Protein sample
-
Cysteine standard solution
Procedure:
-
Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.
-
Prepare a standard curve using known concentrations of the cysteine standard.
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.
-
Add your protein sample to the DTNB solution. The final protein concentration should be in the appropriate range for detection.
-
Incubate the reaction at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing the absorbance to the cysteine standard curve.
Visualizing Reaction Mechanisms and Workflows
Maleimide Side Reactions
The following diagram illustrates the desired reaction of a maleimide with a thiol, alongside the two most common side reactions: hydrolysis of the maleimide ring and the retro-Michael reaction of the conjugate.
Caption: Maleimide reaction and side pathways.
Troubleshooting Workflow for Low Conjugation Yield
This diagram outlines a logical workflow for diagnosing the cause of low conjugation efficiency.
Caption: Troubleshooting low conjugation yield.
Technical Support Center: Enhancing PROTAC Synthesis Efficiency with HS-Peg7-CH2CH2N3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the bifunctional linker, HS-Peg7-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a PEG7 linker like this compound in PROTAC synthesis?
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance the physicochemical properties of the final molecule.[1][2][3] Key advantages include:
-
Improved Solubility: The hydrophilic nature of the PEG chain can increase the aqueous solubility of often hydrophobic PROTAC molecules, which is beneficial for both synthesis and biological assays.[2][3]
-
Enhanced Cell Permeability: PEG linkers can help PROTACs traverse the cell membrane to reach their intracellular targets. However, excessive PEGylation can sometimes have the opposite effect.
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for protein degradation. The PEG7 length often provides a good starting point for linker optimization.
Q2: What are the functional groups of this compound and what reactions are they used for?
This compound is a heterobifunctional linker featuring:
-
A thiol group (-SH): This is typically used for conjugation to molecules containing a maleimide group via a Michael addition reaction. This reaction is highly efficient and proceeds at a neutral pH (6.5-7.5), forming a stable thioether bond.
-
An azide group (-N3): This group is used in "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with a terminal alkyne.
Q3: My synthesized PROTAC shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent issue in PROTAC development and can stem from several factors:
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Inefficient Ternary Complex Formation: The linker may not be the optimal length or composition for the specific target protein and E3 ligase pair, leading to an unstable or unproductive ternary complex.
-
Poor Cell Permeability: Despite the PEG linker, the overall PROTAC molecule may still have difficulty crossing the cell membrane.
-
Suboptimal Linker Attachment Points: The points where the linker is connected to the target protein ligand and the E3 ligase ligand are crucial for proper ternary complex geometry.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed in the target cells or may not be the most effective for the target protein.
Q4: I'm observing a "hook effect" with my PROTAC. How can I address this?
The "hook effect" is a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. To mitigate this:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration for maximal degradation and confirm the presence of the hook effect.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can favor the ternary complex over binary complexes, even at higher concentrations.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction in Thiol-Maleimide Conjugation
| Possible Cause | Troubleshooting Steps |
| Oxidation of Thiol Group | The thiol group on this compound can oxidize to form disulfide bonds, which do not react with maleimides. Solution: Degas all buffers and solutions by bubbling with an inert gas (e.g., nitrogen or argon). Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture, as it does not need to be removed before conjugation with maleimides. |
| Incorrect pH | The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. Solution: Ensure your reaction buffer (e.g., PBS, HEPES) is within this pH range. Avoid buffers containing thiols. |
| Hydrolysis of Maleimide | At pH values above 8.0, the maleimide group on your protein or ligand can hydrolyze, rendering it unreactive. Solution: Maintain the reaction pH below 7.5. |
| Insufficient Molar Excess of Reactant | To drive the reaction to completion, a molar excess of one reactant is often needed. Solution: A 10- to 20-fold molar excess of the maleimide-containing compound over the thiol-containing linker is typically recommended. |
Problem 2: Low Yield or Side Products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Possible Cause | Troubleshooting Steps |
| Oxidation of Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen. Solution: Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ from a Cu(II) salt (e.g., CuSO4). Perform the reaction under an inert atmosphere. |
| Degradation of Biomolecules by Copper | Copper ions can damage sensitive biomolecules like DNA and some proteins. Solution: Use a copper-stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) to protect the biomolecules and accelerate the reaction. |
| Poor Solubility of Reactants | The reactants may not be fully dissolved in the reaction solvent, leading to an incomplete reaction. Solution: Use a co-solvent system such as t-BuOH/H2O or DMSO to ensure solubility of all components. |
| Impure Starting Materials | Impurities in the azide or alkyne starting materials can interfere with the reaction. Solution: Ensure the purity of your reactants by techniques like NMR or LC-MS before starting the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized protein of interest (POI) ligand.
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized POI ligand in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reduction of Disulfides (Optional):
-
If the POI ligand contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the POI ligand solution to achieve a 10-20 molar excess of the linker.
-
Flush the reaction vessel with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized Linker-POI ligand conjugate (from Protocol 1) to an alkyne-functionalized E3 ligase ligand.
-
Preparation of Reaction Mixture:
-
Dissolve the azide-containing Linker-POI ligand conjugate and the alkyne-functionalized E3 ligase ligand in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (CuSO4) and a copper-stabilizing ligand (e.g., TBTA).
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction:
-
Add the catalyst solution to the reaction mixture.
-
Add the sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 1-10 mM for the reactants, with 0.1-0.5 mM CuSO4 and 0.5-2.5 mM sodium ascorbate.
-
Stir the reaction at room temperature for 2-4 hours or until LC-MS analysis indicates completion.
-
-
Purification:
-
Purify the final PROTAC product using preparative HPLC. Characterize the purified product by LC-MS and NMR.
-
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for PROTAC Synthesis Steps
| Reaction Step | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Thiol-Maleimide Conjugation | Maleimide-POI Ligand | This compound | PBS, pH 7.2 | Room Temp. | 2 | 70-90 |
| CuAAC | Azide-Linker-POI | Alkyne-E3 Ligase Ligand | t-BuOH/H2O | Room Temp. | 4 | 60-85 |
Note: These are example values and actual results may vary depending on the specific substrates and conditions.
Table 2: Troubleshooting Summary for Low PROTAC Degradation Activity
| Parameter | Potential Issue | Recommended Action |
| DC50 | High DC50 value (>1 µM) | Re-evaluate linker length and composition. Assess ternary complex formation using biophysical assays (e.g., NanoBRET, SPR). |
| Dmax | Low maximal degradation (<80%) | Confirm cell permeability. Check for E3 ligase expression in the cell line. |
| Hook Effect | Degradation decreases at high concentrations | Perform a full dose-response curve to determine the optimal concentration. |
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Troubleshooting flowchart for low reaction yields.
References
Technical Support Center: Purification of HS-PEG7-CH2CH2N3 Conjugates
Welcome to the technical support center for the purification of HS-PEG7-CH2CH2N3 and related heterobifunctional PEG conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process. Below, you will find a comprehensive troubleshooting guide and a list of frequently asked questions in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound conjugate, offering potential causes and solutions.
Issue 1: Low Yield of the Purified Conjugate
Possible Cause 1: Oxidation of the Thiol Group
The thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This can result in the loss of the desired product and the formation of dimers or higher-order oligomers.[1] This oxidation is often accelerated by dissolved oxygen in buffers, the presence of trace metal ions, and a pH that favors the deprotonated, more reactive thiolate anion.[1][2][]
Recommended Solutions:
-
Work at a slightly acidic to neutral pH (6.5-7.5): Maintaining the pH in this range helps to keep the thiol group protonated, minimizing its oxidation.[]
-
Degas all buffers and solutions: This removes dissolved oxygen, a key contributor to thiol oxidation.
-
Incorporate a reducing agent: Adding a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to your purification buffers can prevent and reverse disulfide bond formation. TCEP is often preferred as it is less prone to side reactions.
-
Use a chelating agent: Including EDTA in your buffers will sequester metal ions that can catalyze oxidation.
Possible Cause 2: Non-Specific Adsorption to Purification Media
The PEG chain can sometimes interact with chromatography resins, leading to product loss.
Recommended Solutions:
-
Optimize your mobile phase: For reversed-phase chromatography, adjusting the organic solvent gradient and additives like trifluoroacetic acid (TFA) can improve recovery. For size-exclusion chromatography, ensure the buffer composition minimizes interactions with the column matrix.
-
Consider a different purification method: If significant adsorption is suspected, switching to an alternative technique like tangential flow filtration or dialysis for initial cleanup might be beneficial.
Issue 2: Presence of Impurities in the Final Product
Possible Cause 1: Incomplete Reaction
If the synthesis of the this compound conjugate is not complete, you will have unreacted starting materials in your crude product.
Recommended Solutions:
-
Monitor reaction progress: Use an appropriate analytical technique (e.g., HPLC, TLC, or NMR) to ensure the reaction has gone to completion before initiating purification.
-
Optimize reaction conditions: Re-evaluate the stoichiometry of reactants, reaction time, temperature, and catalyst (if applicable) to drive the reaction to completion.
Possible Cause 2: Co-elution of Impurities
Impurities with similar physicochemical properties to your target conjugate may be difficult to separate using a single purification method.
Recommended Solutions:
-
Employ orthogonal purification techniques: Combine different chromatography methods that separate based on different principles. For example, follow a size-exclusion chromatography (SEC) step with a reversed-phase HPLC (RP-HPLC) step. SEC is effective at removing low molecular weight by-products, unreacted PEG, and native proteins from the reaction mixture. RP-HPLC can then be used to separate species based on hydrophobicity, which is useful for resolving positional isomers.
-
Optimize chromatography conditions: For RP-HPLC, fine-tuning the gradient, flow rate, and column temperature can improve the resolution between your product and closely eluting impurities. For SEC, selecting a column with the appropriate pore size for your conjugate's hydrodynamic radius is crucial for effective separation.
Issue 3: Product Instability or Aggregation During Purification
Possible Cause 1: Disulfide Bond Formation
As mentioned in Issue 1, the formation of intermolecular disulfide bonds can lead to aggregation and precipitation of your conjugate.
Recommended Solutions:
-
Follow the recommendations for preventing thiol oxidation outlined in Issue 1, such as using reducing agents, chelating agents, and degassed buffers at an appropriate pH.
Possible Cause 2: Inappropriate Buffer Conditions
The stability of your conjugate can be highly dependent on the pH, ionic strength, and excipients in your purification buffers.
Recommended Solutions:
-
Conduct buffer screening studies: Empirically test a range of buffer conditions to identify the optimal formulation for your conjugate's stability.
-
Perform purification at a lower temperature: Running your chromatography at 4°C can sometimes mitigate aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound conjugate mixture?
A1: Size-Exclusion Chromatography (SEC) is often an excellent first step. It is a non-denaturing technique that effectively separates molecules based on their hydrodynamic size. This allows for the efficient removal of small molecule impurities, unreacted starting materials, and excess reagents from your larger conjugate.
Q2: How can I confirm the purity and identity of my final this compound conjugate?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
HPLC (SEC and RP-HPLC): To assess purity and identify the presence of aggregates or other impurities.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of your conjugate and verify the presence of both the thiol and azide functionalities.
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NMR Spectroscopy: Can be used to confirm the structure of the PEG linker and the successful incorporation of the terminal functional groups.
Q3: I am observing peak broadening for my conjugate during RP-HPLC analysis. What could be the cause?
A3: Peak broadening in RP-HPLC of PEGylated molecules can be due to the polydispersity of the PEG chain itself. Even with a defined number of PEG units like in PEG7, minor variations can lead to a broader peak compared to a small molecule. The retention time of PEGylated species can increase with the length of the PEG chain.
Q4: Are there any specific considerations for handling and storing the purified this compound conjugate?
A4: Yes, to maintain the integrity of your purified conjugate:
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Storage Conditions: Store at -20°C or lower, protected from light and moisture. For solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Buffer Composition: The final storage buffer should ideally be slightly acidic (pH 6.5-7.0) and contain a chelating agent like EDTA to prevent metal-catalyzed oxidation of the thiol group. For long-term storage, the addition of a reducing agent like TCEP may be beneficial.
Data Presentation
Table 1: Comparison of Common Purification Techniques for PEGylated Conjugates
| Purification Technique | Principle of Separation | Key Advantages | Common Applications in this compound Purification |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Gentle, non-denaturing conditions; effective for removing small molecule impurities and aggregates. | Initial cleanup of crude reaction mixtures; separation of monomeric conjugate from aggregates. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution; capable of separating closely related species and isomers. | High-purity final polishing; separation of the desired product from unreacted starting materials and side products. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Can separate species with different numbers of attached PEG chains if the protein's charge is altered. | May be useful if the conjugate is attached to a charged biomolecule, allowing for separation based on the degree of PEGylation. |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff | Simple and cost-effective for buffer exchange and removal of small impurities. | Buffer exchange; removal of salts and very small unreacted reagents. |
Experimental Protocols
Protocol 1: General Purification Workflow using SEC followed by RP-HPLC
-
Initial Cleanup by Size-Exclusion Chromatography (SEC):
-
Column: Select a column with a fractionation range appropriate for the molecular weight of your this compound conjugate.
-
Mobile Phase: Prepare a degassed buffer such as 150 mM Sodium Phosphate, pH 7.0. Consider adding 1 mM EDTA to chelate metal ions.
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Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter.
-
Chromatography: Equilibrate the column with the mobile phase. Inject the sample and elute isocratically at a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 7.8 x 300 mm column).
-
Fraction Collection: Collect fractions corresponding to the peak of your conjugate, monitoring the elution profile with a UV detector at 214 nm or 280 nm.
-
-
High-Purity Polishing by Reversed-Phase HPLC (RP-HPLC):
-
Column: A C4 or C18 column is typically used for PEGylated molecules.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.
-
Sample Preparation: Pool the SEC fractions containing your conjugate. Depending on the concentration, it may be possible to inject directly.
-
Chromatography: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute with a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 65% B over 25 minutes).
-
Fraction Collection: Collect the peak corresponding to your purified this compound conjugate.
-
Solvent Removal: Remove the organic solvent and TFA, for example, by lyophilization.
-
Visualizations
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of this compound conjugates.
Troubleshooting Logic for Low Purification Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low purification yields.
References
Technical Support Center: Avoiding Aggregation with HS-Peg7-CH2CH2N3
Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation when using the HS-Peg7-CH2CH2N3 linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it contribute to protein stability?
A1: this compound is a heterobifunctional linker containing a thiol (-SH) group, a seven-unit polyethylene glycol (PEG) spacer, and an azide (-N3) group.[1] The thiol group allows for covalent attachment to proteins, typically at cysteine residues, via a thiol-maleimide reaction.[2] The PEG spacer is known to increase the hydrophilicity and solubility of the resulting protein conjugate, which can help to reduce aggregation.[3] The azide group can be used for subsequent "click chemistry" reactions.
Q2: What are the primary causes of protein aggregation during labeling?
A2: Protein aggregation during labeling can stem from several factors:
-
Hydrophobicity of the Label: While the PEG component of this compound enhances hydrophilicity, other components or the protein itself may have hydrophobic patches that become exposed during the labeling process, leading to self-association.[3]
-
Over-labeling: Excessive modification of the protein surface can alter its isoelectric point and overall charge, potentially leading to reduced solubility and aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the buffer can destabilize the protein and promote aggregation.[4]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can accelerate the formation of aggregates.
-
Environmental Stress: Factors like elevated temperatures, vigorous mixing, and multiple freeze-thaw cycles can induce protein unfolding and subsequent aggregation.
Q3: How can I detect protein aggregation in my sample?
A3: Protein aggregation can be detected through various methods:
-
Visual Inspection: The most straightforward method is to look for visible precipitation or cloudiness in your sample.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. An increase in the average hydrodynamic radius or the appearance of multiple size populations can indicate aggregation.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein in an SEC column.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large aggregates due to light scattering.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness observed during or after the labeling reaction.
This is a clear indicator of significant protein aggregation.
| Troubleshooting Step | Rationale | Recommended Action |
| Re-evaluate Buffer Conditions | The buffer environment is critical for protein stability. | Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI). Adjust the ionic strength by varying the salt concentration (e.g., 150-500 mM NaCl). |
| Optimize Reagent-to-Protein Ratio | Over-labeling can significantly alter the protein's surface properties, leading to aggregation. | Perform a titration experiment to determine the lowest molar excess of this compound that achieves the desired degree of labeling. |
| Reduce Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, concentrate the protein after the labeling and purification steps. |
| Control Reaction Temperature | Lower temperatures can slow down the kinetics of both the labeling reaction and the aggregation process. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Incorporate Stabilizing Additives | Certain chemical additives can help maintain protein stability and prevent aggregation. | Add stabilizing excipients to the labeling buffer. Refer to the table below for recommended additives and concentrations. |
Issue 2: No visible precipitation, but DLS or SEC analysis indicates the presence of soluble aggregates.
Even without visible precipitation, the presence of soluble aggregates can compromise the quality and efficacy of your labeled protein.
| Troubleshooting Step | Rationale | Recommended Action |
| Refine Buffer Composition | The presence of soluble aggregates suggests that the buffer conditions are not optimal for your specific protein. | Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state. |
| Optimize Purification of the Labeled Protein | Prompt removal of unreacted reagents and any small aggregates can prevent further aggregation. | Immediately after the labeling reaction, purify the conjugate using a method like Size Exclusion Chromatography (SEC) to separate the labeled protein from unreacted linker and aggregates. |
| Consider Co-solvents | Co-solvents can enhance protein stability by favoring the native protein conformation. | Experiment with the addition of co-solvents like glycerol or sucrose to the labeling and storage buffers. |
| Minimize Environmental Stress | Agitation and freeze-thaw cycles can introduce stress that leads to aggregation. | Handle the protein solution gently, avoiding vigorous vortexing. If long-term storage is needed, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data: Stabilizing Additives
The following table provides a summary of common additives used to prevent protein aggregation and their typical concentration ranges.
| Additive | Mechanism of Action | Typical Concentration Range |
| Arginine | Suppresses protein-protein interactions and can help solubilize aggregates. | 0.5 - 1 M |
| Glycerol | Acts as a cryoprotectant and stabilizing osmolyte, favoring the native protein state. | 10 - 50% (v/v) |
| Sucrose/Trehalose | Stabilizing osmolytes that are preferentially excluded from the protein surface, promoting the compact native state. | 5 - 10% (w/v) |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | Can help to solubilize hydrophobic patches on the protein surface, preventing self-association. | 0.05 - 0.1% (v/v) |
| TCEP (tris(2-carboxyethyl)phosphine) | A reducing agent that prevents the formation of intermolecular disulfide bonds which can lead to aggregation. It is compatible with maleimide chemistry. | 10-100x molar excess over protein |
Experimental Protocols & Visualizations
General Protocol for Protein Labeling with this compound
This protocol outlines the key steps for labeling a protein with this compound while minimizing aggregation.
1. Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
2. Linker Preparation:
-
Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. The optimal molar ratio of linker to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is common.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification:
-
To stop the reaction, a small molecule thiol such as cysteine can be added to quench any unreacted maleimide groups from a potential maleimide-based reaction with the thiol of the linker.
-
Purify the conjugated protein from excess linker and byproducts using size-exclusion chromatography (desalting column) or dialysis.
5. Analysis of Conjugate and Aggregation State:
-
Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Analyze the aggregation state of the purified conjugate using Dynamic Light Scattering (DLS).
Troubleshooting Logic for Aggregation
The following diagram illustrates a logical workflow for troubleshooting aggregation issues during protein labeling.
References
Technical Support Center: Scaling Up HS-Peg7-CH2CH2N3 Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS-Peg7-CH2CH2N3. Our aim is to address common challenges encountered when scaling up reactions involving this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a thiol (-SH) group at one end and an azide (-N3) group at the other, connected by a 7-unit PEG spacer. The thiol group allows for conjugation to molecules with thiol-reactive functional groups, such as maleimides or in reactions targeting cysteine residues in proteins. The azide group is used in "click chemistry" reactions, most commonly with alkyne-containing molecules, to form a stable triazole linkage.[1][2][3] This linker is frequently used in bioconjugation to connect different molecules, such as proteins, peptides, or nanoparticles, for applications in drug delivery, diagnostics, and research.[4][5]
Q2: What are the most critical parameters to control when scaling up reactions with this compound?
When scaling up, the most critical parameters to control are:
-
pH: The pH of the reaction buffer significantly impacts the reactivity of the thiol group and the stability of the molecule it is reacting with (e.g., maleimide).
-
Molar Ratio: The ratio of the this compound to the substrate needs to be optimized to maximize conjugation efficiency while minimizing side reactions and challenges in purification.
-
Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Oxygen Exclusion: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds and inactivation of the linker. It is crucial to work under anaerobic or low-oxygen conditions.
-
Purity of Reactants: The purity of both the this compound and the substrate is critical for a successful and reproducible large-scale reaction.
Q3: How should I store and handle this compound to ensure its stability?
To ensure the stability of this compound, it should be stored at -20°C in a dry, dark environment. It is important to avoid repeated freeze-thaw cycles. Before use, the reagent should be equilibrated to room temperature before opening the container to prevent moisture condensation. For handling, it is recommended to work under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and prevent oxidation of the thiol group.
Q4: What are the common side reactions to be aware of when using this compound?
The primary side reactions of concern are:
-
Disulfide Bond Formation: The thiol group of this compound can oxidize to form a disulfide-linked dimer, rendering it unreactive with the intended target. This is more likely to occur in the presence of oxygen and at higher pH.
-
Reaction with Amines at High pH: While the thiol group is the primary reactive site at neutral pH, at pH values above 8, there can be a competing reaction with amine groups if the target molecule also contains these.
-
Hydrolysis of the Conjugation Partner: If the thiol group is reacting with a maleimide, the maleimide ring can undergo hydrolysis at pH values above 7.5, making it unreactive.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Oxidation of Thiol Group: The thiol group on the PEG linker has formed disulfide bonds. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of a reducing agent like TCEP, but be mindful of its potential interference with disulfide bonds in your target protein. |
| Incorrect pH: The pH of the reaction buffer is not optimal for the specific conjugation chemistry. | For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis. | |
| Suboptimal Molar Ratio: The molar ratio of the PEG linker to the target molecule is too low. | Increase the molar excess of the this compound. The optimal ratio will need to be determined empirically but can range from 2:1 to 20:1. | |
| Steric Hindrance: The conjugation site on the target molecule is not easily accessible. | Consider using a longer PEG linker to overcome steric hindrance. | |
| Formation of Aggregates | Hydrophobic Interactions: The PEGylated product is aggregating due to exposed hydrophobic regions. | Optimize the degree of PEGylation. Higher PEGylation can sometimes shield hydrophobic patches. Adjust buffer conditions (e.g., ionic strength) to improve solubility. |
| Incorrect pH Leading to Precipitation: The pH of the solution is close to the isoelectric point (pI) of the protein, causing it to precipitate. | Adjust the buffer pH to be at least one unit away from the pI of the protein. | |
| Difficulty in Purifying the Conjugate | Poor Separation of PEGylated and Un-PEGylated Species: The size and charge difference between the starting material and the product is insufficient for the chosen chromatography method. | Use a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG linker. Ion-exchange chromatography (IEC) can separate based on the degree of PEGylation, as the PEG chains can shield charges on the protein surface. Hydrophobic interaction chromatography (HIC) can also be a useful orthogonal method. |
| Co-elution with Excess PEG Linker: A large excess of the PEG linker is difficult to remove. | Optimize the molar ratio in the reaction to use a smaller excess of the PEG linker. Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove the small PEG linker. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: There are batch-to-batch differences in the purity of the this compound. | Qualify each new batch of the PEG linker on a small scale before proceeding with a large-scale reaction. |
| Inconsistent Reaction Conditions: Small variations in pH, temperature, or reaction time are affecting the outcome. | Carefully control and document all reaction parameters for each batch. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. | |
| pH for Thiol-NHS Ester Reaction | 7.2 - 8.5 | A slightly basic pH is needed for the primary amine to be deprotonated and reactive. | |
| Molar Ratio (PEG:Protein) | 2:1 to 20:1 | Needs to be optimized for each specific reaction to maximize efficiency and minimize purification challenges. | |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to control the reaction rate and minimize side reactions. | |
| Reaction Time | 30 minutes to several hours | Monitor the reaction progress to determine the optimal time. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein with a Cysteine Residue
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat the protein with a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.0, containing 1-5 mM EDTA). The buffer should be free of primary amines if the reaction partner is an NHS ester.
-
-
PEG Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the required amount of the PEG linker in the degassed conjugation buffer immediately before use. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution.
-
Perform the reaction under an inert atmosphere (e.g., by purging the reaction vessel with nitrogen or argon).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours with gentle stirring. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a thiol-reactive group (e.g., N-ethylmaleimide) can be added to react with any remaining unreacted protein. Alternatively, a small molecule thiol (e.g., cysteine or beta-mercaptoethanol) can be added to quench any unreacted thiol-reactive groups on the PEG linker.
-
-
Purification of the Conjugate:
-
Remove the unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
To separate the PEGylated protein from the un-PEGylated protein and to fractionate species with different degrees of PEGylation, use ion-exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC).
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Troubleshooting logic for low conjugation yield in this compound reactions.
References
Technical Support Center: HS-Peg7-CH2CH2N3 Conjugation Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the conjugation of HS-Peg7-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains a thiol group (-SH) on one end, a discrete seven-unit polyethylene glycol (PEG) chain in the middle, and an azide group (-N3) on the other end. This structure allows for the sequential or simultaneous conjugation of two different molecules. The thiol group commonly reacts with maleimides, while the azide group is used in "click chemistry" reactions with alkynes.
Q2: Which analytical methods are best for monitoring the conjugation of this linker?
A2: A combination of chromatographic and spectrometric methods is recommended.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the conjugated product from unreacted starting materials. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective.[1][2][]
-
Mass Spectrometry (MS): Essential for confirming the identity of the conjugate by verifying its molecular weight. Techniques like ESI-MS or MALDI-TOF are commonly used.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural characterization of the linker and its conjugates, helping to confirm that the conjugation occurred at the correct site.
Q3: How can I confirm that my conjugation reaction was successful?
A3: A successful conjugation can be confirmed by:
-
HPLC Analysis: Observing a new peak with a different retention time corresponding to the larger, conjugated molecule and a decrease in the peaks of the starting materials.
-
Mass Spectrometry: Detecting a mass peak that corresponds to the sum of the molecular weights of your molecule and the this compound linker.
-
SDS-PAGE (for protein conjugations): Seeing a shift in the band of the protein to a higher molecular weight.
Analytical Techniques & Protocols
HPLC Monitoring
HPLC is a powerful tool for monitoring reaction progress by separating molecules based on their physicochemical properties.
Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over 20-30 minutes to elute the more hydrophobic conjugated product.
-
Detection: UV detector set at a wavelength appropriate for your molecule (e.g., 280 nm for proteins). If your molecule lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A before injection.
Mass Spectrometry Confirmation
MS provides definitive confirmation of conjugation by measuring the mass of the product.
Protocol: LC-MS Analysis
-
LC System: Use the RP-HPLC protocol described above.
-
MS Detector: Electrospray Ionization (ESI) is suitable for a wide range of molecules.
-
Ionization Mode: Use positive ion mode for most applications.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact molecular weight of the starting materials and the final conjugate.
NMR for Structural Verification
¹H NMR is used to confirm the structure of the final conjugate, ensuring the linkage is correct.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Purify the conjugate using HPLC or another chromatographic method. Lyophilize the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Look for the disappearance of the proton signals corresponding to the reactive ends of the linker (e.g., the thiol proton) and the appearance of new signals characteristic of the newly formed bond. The PEG region (~3.6 ppm) will remain prominent. Incorrectly analyzed spectra can lead to erroneous peak assignments, so careful interpretation is crucial.
Quantitative Data Summary
The following table provides expected mass shifts upon successful conjugation with the this compound linker.
| Conjugation Partner | Expected Mass Increase (Da) | Analytical Method for Confirmation |
| Molecule with Maleimide | ~433.58 | LC-MS |
| Molecule with Alkyne | ~433.58 | LC-MS |
| Small Peptide (e.g., 1 kDa) | ~433.58 | MALDI-TOF MS |
| Protein (e.g., 50 kDa) | ~433.58 | ESI-MS, SDS-PAGE |
Note: The exact mass of this compound is approximately 433.58 Da.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product Observed
Troubleshooting Decision Tree for Low Conjugation Yield
| Problem | Potential Cause | Recommended Solution |
| No product peak, only starting materials | Reaction conditions are not optimal. | - For Thiol-Maleimide: Ensure the pH is between 6.5 and 7.5. Maleimides can hydrolyze at higher pH.- For Azide-Alkyne (CuAAC): Ensure the copper(I) catalyst is active. Use freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I). Consider adding a copper-stabilizing ligand. |
| Thiol groups have formed disulfide bonds. | Before conjugation, treat the thiol-containing molecule with a reducing agent like TCEP or DTT, then remove the agent before adding the maleimide linker. | |
| Inaccessible reactive groups. | For large biomolecules, reactive sites might be buried. Try performing the reaction under partial denaturing conditions (e.g., adding a small amount of DMSO). | |
| Broad peaks or multiple unexpected peaks in HPLC | Product degradation or aggregation. | - Lower the reaction temperature.- Analyze the sample immediately after taking it from the reaction mixture.- Use SEC-HPLC to check for aggregation. |
| Side reactions. | - Thiol-Maleimide: The conjugate can undergo a retro-Michael reaction. This can be minimized by keeping the pH neutral.- CuAAC: The copper catalyst might be sequestered by the biomolecule. Try adding excess copper. |
Issue 2: Difficulty in Purifying the Conjugate
General Purification Workflow
| Problem | Potential Cause | Recommended Solution |
| Co-elution of product and starting material in SEC | Similar hydrodynamic size. | This can happen if the conjugated molecule is small. Use RP-HPLC, which separates based on polarity, providing better resolution between the more hydrophobic conjugate and the starting materials. |
| Poor recovery after RP-HPLC | Product is precipitating on the column. | - Add a small percentage of an organic solvent like isopropanol to the mobile phase.- Reduce the sample load on the column.- Ensure your product is fully dissolved before injection. |
| Product appears pure by HPLC but shows impurities in MS | Co-elution of species with similar properties but different masses. | Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. |
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating HS-Peg7-CH2CH2N3 Conjugation: A Mass Spectrometry-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative analysis of mass spectrometry and alternative methods for validating the conjugation of HS-Peg7-CH2CH2N3, a thiol-reactive PEG linker containing an azide group for subsequent click chemistry applications.
The covalent attachment of polyethylene glycol (PEG) to proteins and peptides, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Mass spectrometry stands as the gold standard for the characterization of these PEGylated biomolecules, offering unparalleled accuracy in mass determination and identification of conjugation sites.[2][3]
This guide will focus on the validation of a specific conjugation reaction: the attachment of this compound to a model cysteine-containing peptide. We will present a detailed comparison of validation methodologies, supported by experimental data and protocols.
Comparative Analysis of Validation Techniques
The successful conjugation of this compound to a target molecule can be assessed by several analytical techniques. While mass spectrometry provides the most definitive evidence, other methods can offer complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF & ESI-LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirmation of covalent linkage, determination of conjugation stoichiometry (degree of PEGylation).[2] | High accuracy and sensitivity, provides direct evidence of conjugation. | Requires specialized instrumentation and expertise, potential for complex data interpretation with heterogeneous PEG molecules. |
| SDS-PAGE | Separates molecules based on their molecular weight under denaturing conditions. | Visual confirmation of an increase in molecular weight upon conjugation. | Simple, widely available, and cost-effective. | Low resolution, does not provide precise mass information, "smearing" effect can occur with PEGylated proteins. |
| HPLC (Reversed-Phase or Size-Exclusion) | Separates molecules based on their hydrophobicity or size. | Assessment of conjugation efficiency by observing the appearance of a new peak with a different retention time corresponding to the conjugate. | Can be used for purification and quantification. | Indirect evidence of conjugation, does not provide molecular weight information. |
Quantitative Data Summary: Mass Spectrometry Validation
To illustrate the power of mass spectrometry in validating the conjugation of this compound, we present the following hypothetical data for the conjugation of the linker to a model cysteine-containing peptide (Model Peptide-SH, MW = 5000.0 Da). The molecular weight of this compound is 411.51 Da.
| Sample | Expected Mass (Da) | Observed Mass (Da) by MALDI-TOF | Observed Mass (Da) by ESI-LC-MS (Deconvoluted) | Conclusion |
| Model Peptide-SH | 5000.0 | 5000.2 | 5000.1 | Unconjugated peptide |
| This compound | 411.51 | Not typically analyzed alone by these methods | Not typically analyzed alone by these methods | Linker |
| Conjugate (Model Peptide-S-Peg7-CH2CH2N3) | 5411.51 | 5411.8 | 5411.6 | Successful conjugation |
Experimental Protocols
Conjugation of this compound to a Model Peptide
This protocol describes the fundamental steps for conjugating a thiol-reactive PEG linker to a cysteine-containing peptide.
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Dissolve this compound in the same buffer to create a 10-fold molar excess relative to the peptide.
-
Mix the peptide and linker solutions and allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC, to remove excess unconjugated linker.
Mass Spectrometry Analysis
-
Sample Preparation : Mix 1 µL of the purified conjugate solution with 1 µL of a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Spotting : Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion, linear mode.
-
Chromatography : Inject the purified conjugate onto a reversed-phase C18 column. Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry : Couple the LC eluent to an electrospray ionization (ESI) source of a mass spectrometer.
-
Data Acquisition : Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.
-
Data Analysis : Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate.
Alternative Validation Methods
-
Sample Preparation : Mix the purified conjugate with SDS-PAGE loading buffer containing a reducing agent.
-
Electrophoresis : Load the sample onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Visualization : Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A shift to a higher molecular weight for the conjugate compared to the unconjugated peptide indicates successful conjugation.
-
Chromatography : Inject the reaction mixture or purified conjugate onto a reversed-phase or size-exclusion HPLC column.
-
Elution : Elute with an appropriate mobile phase gradient.
-
Detection : Monitor the elution profile using a UV detector (typically at 214 or 280 nm). The appearance of a new, later-eluting peak (for reversed-phase) or earlier-eluting peak (for size-exclusion) relative to the unconjugated peptide is indicative of successful conjugation.
Logical Relationship of Validation Methods
The choice of validation method depends on the required level of detail and available resources. Mass spectrometry provides the most definitive characterization, while other methods serve as valuable screening tools.
References
A Comparative Guide to PROTAC Linkers: Unveiling the Role of HS-Peg7-CH2CH2N3
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of HS-Peg7-CH2CH2N3 with other common PROTAC linkers, supported by representative experimental data and detailed methodologies to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker's length, composition, and rigidity dictate the spatial orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable drug-like properties to the PROTAC molecule.
The Rise of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers have become one of the most common motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. The introduction of a PEG chain can significantly improve the solubility of often lipophilic PROTAC molecules, a crucial factor for their administration and cellular uptake. Furthermore, the defined repeating units of PEG allow for systematic studies on the impact of linker length on degradation efficiency.
This compound is a PEG-based linker featuring seven ethylene glycol units, terminating with a thiol (HS) group on one end and an azide (N3) group on the other. The thiol group provides a reactive handle for conjugation to a ligand, while the azide group is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a highly efficient and modular approach to PROTAC synthesis.
Comparing this compound with Other PROTAC Linkers
The choice of linker is a multi-parameter optimization problem. Key characteristics to consider include length, flexibility, and chemical composition. Here, we compare the properties of a hypothetical PROTAC utilizing a PEG7 linker with those containing other common linker types.
Linker Composition: PEG vs. Alkyl vs. Rigid Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Hydrophilic, flexible, defined length. | Improved aqueous solubility, enhanced cell permeability in some cases, synthetically versatile for length optimization.[1][2] | Potential for reduced metabolic stability compared to alkyl chains, can sometimes lead to excessive flexibility.[3] |
| Alkyl Linkers | Hydrophobic, flexible. | Synthetically straightforward, can enhance cell permeability due to lipophilicity.[3] | Poor aqueous solubility, can contribute to aggregation, less control over conformation.[3] |
| Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) | Conformational constraint. | Can pre-organize the PROTAC into a bioactive conformation leading to higher potency, may improve metabolic stability and selectivity. | More synthetically challenging, lack of flexibility can sometimes hinder the formation of a productive ternary complex. |
Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a high entropic penalty upon binding and may not effectively bring the two proteins into proximity for efficient ubiquitination.
While direct comparative data for a PROTAC containing a PEG7 linker is not available in a single comprehensive study, we can extrapolate from studies that have systematically varied PEG linker length. The following table presents a synthesized comparison based on published data for various targets, illustrating the general trend of how a PEG7 linker might perform relative to shorter and longer PEG chains.
Table 1: Representative Data on the Impact of PEG Linker Length on BRD4 Degradation
| PROTAC (Hypothetical) | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | PEG | ~13 | >100 | <50 |
| PROTAC-PEG5 | PEG | ~19 | 25 | >90 |
| PROTAC-PEG7 (Hypothetical) | PEG | ~25 | 15 | >95 |
| PROTAC-PEG9 | PEG | ~31 | 50 | ~85 |
This table is a hypothetical representation based on general trends observed in the literature. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
The data suggests that for many targets, there is an optimal linker length, and deviating from this optimum, either by being too short or too long, can decrease degradation potency. A PEG7 linker, being of intermediate length, often falls within the optimal range for many target-E3 ligase pairs.
Experimental Protocols
To aid researchers in the evaluation of different PROTAC linkers, we provide detailed methodologies for key experiments.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
LC-MS/MS for Pharmacokinetic Analysis
This protocol outlines a general method for quantifying a PROTAC in plasma to assess its pharmacokinetic properties.
Materials:
-
Plasma samples from animals treated with the PROTAC
-
PROTAC analytical standard
-
Internal standard (IS) - a structurally similar molecule
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation): To a small volume of plasma (e.g., 50 µL), add the internal standard and a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins. Vortex and centrifuge the samples.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials.
-
LC-MS/MS Analysis: Inject a small volume of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the PROTAC and the IS.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the PROTAC and the IS.
-
-
Data Analysis: Construct a calibration curve using the analytical standards. Quantify the concentration of the PROTAC in the plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve. From the concentration-time data, pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) can be calculated.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility, the choice of linker composition and length must be carefully optimized for each specific biological target. The this compound linker, with its intermediate length and versatile chemical handles, represents a valuable tool in the PROTAC design toolbox. By systematically evaluating linker candidates using a combination of cellular and in vivo assays, researchers can elucidate the structure-activity relationships that govern PROTAC efficiency and accelerate the development of novel therapeutics.
References
A Comparative Guide to Antibody Conjugation: HS-Peg7-CH2CH2N3 vs. SMCC
In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to the efficacy, stability, and safety of the final product. This guide provides a detailed comparison between a modern, PEGylated linker utilizing click chemistry, HS-Peg7-CH2CH2N3, and a conventional, widely-used maleimide-based crosslinker, SMCC. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate conjugation strategy.
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional linker featuring a thiol group (-SH) at one end and an azide group (-N3) at the other, separated by a seven-unit polyethylene glycol (PEG) spacer.[1][2] The thiol group can react with various electrophiles, while the azide group participates in highly efficient and specific "click chemistry" reactions, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The integrated PEG chain enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting antibody conjugate.[5]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. The maleimide group reacts specifically with thiol groups, typically from reduced cysteine residues in the antibody's hinge region, forming a thioether bond. This two-step process is a well-established method for antibody conjugation.
Data Presentation: A Comparative Analysis
| Parameter | This compound (PEG-Azide Linker) | SMCC (Maleimide Linker) | Key Considerations |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS ester-amine and Maleimide-thiol coupling | SPAAC (click chemistry) is generally more specific and can offer higher yields compared to the maleimide-thiol reaction. |
| Conjugation Efficiency | High (>80-90%) | Variable (can be lower and less specific) | Click chemistry often results in more complete and well-defined conjugation. |
| Resulting Linkage | Triazole | Thioether | The triazole linkage from click chemistry is generally considered more stable than the thioether bond from the maleimide reaction. |
| Conjugate Stability | High | Moderate to Low | The thioether bond formed by SMCC is susceptible to a retro-Michael reaction, leading to premature drug release. Maleimide-based conjugates can show significant degradation over time in plasma. |
| Drug-to-Antibody Ratio (DAR) | More homogenous and controllable | More heterogeneous | The specificity of click chemistry allows for better control over the DAR. |
| Hydrophilicity | High (due to PEG spacer) | Low | The PEG spacer in this compound significantly increases the hydrophilicity of the conjugate, which can reduce aggregation and improve pharmacokinetics. |
| In Vitro Cytotoxicity (IC50) | Payload-dependent; can be slightly lower due to increased stability | Payload-dependent | The stability of the linker can influence the rate of payload release and thus the in vitro cytotoxicity. |
| Pharmacokinetics | Improved (longer half-life, reduced clearance) | Standard | PEGylation is known to extend the circulation half-life and reduce the clearance rate of biologics. |
Experimental Protocols
Antibody Conjugation using this compound (Two-Step Click Chemistry)
This protocol assumes the payload is modified with a strained alkyne (e.g., DBCO) and the antibody has available sites for the thiol-reactive end of the linker.
Materials:
-
Antibody solution (in PBS, pH 7.2-7.4)
-
This compound linker
-
DBCO-modified payload
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., PBS)
-
Solvent for linker and payload (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if targeting native cysteines):
-
Treat the antibody with a 10-fold molar excess of TCEP at 37°C for 30 minutes to reduce interchain disulfides.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Reaction of Linker with Antibody:
-
Immediately after desalting, add a 5 to 20-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove excess linker by size-exclusion chromatography or dialysis against PBS.
-
-
Click Chemistry Reaction:
-
Add a 1.5 to 3-fold molar excess of the DBCO-modified payload (dissolved in DMSO) to the purified antibody-linker intermediate.
-
Incubate at room temperature for 4-18 hours, or at 4°C for 24 hours.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy or mass spectrometry.
-
Assess purity and aggregation by SDS-PAGE and size-exclusion chromatography.
-
Antibody Conjugation using SMCC (Two-Step Thiol-Maleimide)
This protocol involves the activation of antibody lysines followed by reaction with a thiol-containing payload.
Materials:
-
Antibody solution (in PBS, pH 7.2-7.4)
-
SMCC crosslinker
-
Thiol-containing payload
-
Reaction buffers (e.g., PBS)
-
Solvent for SMCC and payload (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Antibody with SMCC:
-
Add a 10 to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with PBS (pH 6.5-7.5).
-
-
Conjugation with Thiol-Containing Payload:
-
Immediately add a 3 to 5-fold molar excess of the thiol-containing payload to the activated antibody.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching of Unreacted Maleimides:
-
Add a final concentration of 1 mM cysteine to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload, cysteine, and other small molecules.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy or mass spectrometry.
-
Assess purity and aggregation by SDS-PAGE and size-exclusion chromatography.
-
Mandatory Visualization
Caption: this compound conjugation workflow.
Caption: SMCC conjugation workflow.
Conclusion
The choice between this compound and SMCC for antibody conjugation represents a trade-off between established, conventional methods and modern, enhanced approaches.
SMCC remains a viable option due to its long history of use and well-understood chemistry. It is particularly useful when conjugating to native or engineered cysteines and when the hydrophobicity of the linker is not a major concern. However, the potential for instability of the resulting thioether bond and the generation of heterogeneous conjugates are significant drawbacks.
This compound , representing the class of PEGylated click chemistry linkers, offers several advantages for the development of next-generation ADCs. The high efficiency and specificity of click chemistry lead to more homogenous and well-defined conjugates. The integrated PEG spacer can significantly improve the physicochemical properties of the ADC, leading to enhanced stability, reduced aggregation, and a more favorable pharmacokinetic profile. These benefits often translate to a wider therapeutic window.
For researchers aiming to develop highly stable, homogenous, and soluble ADCs with improved in vivo performance, PEGylated linkers with click chemistry functionalities like this compound present a superior choice. While SMCC is a reliable tool for initial studies or when specific cysteine targeting is desired without the need for enhanced hydrophilicity, the advantages offered by modern linkers are becoming increasingly crucial for the clinical success of novel antibody-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-PEG-Azide | AxisPharm [axispharm.com]
- 3. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The PEG Spacer Advantage: A Comparative Guide for Enhanced Performance of Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the bifunctional linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and developability. The incorporation of a Polyethylene Glycol (PEG) spacer within the linker has emerged as a key strategy to overcome challenges associated with the inherent properties of many potent payloads and large biomolecules. This guide provides an objective comparison of bifunctional linkers with and without PEG spacers, supported by experimental data, to illuminate the advantages of PEGylation.
Key Advantages of Incorporating a PEG Spacer
The inclusion of a PEG spacer in a bifunctional linker confers several significant advantages, primarily stemming from its unique physicochemical properties:
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic drugs and other payloads are hydrophobic, leading to poor solubility in aqueous buffers, a tendency to aggregate, and challenges in manufacturing and formulation. A PEG spacer, being highly hydrophilic, significantly increases the overall water solubility of the conjugate, preventing aggregation and ensuring more reliable and reproducible results.[1][2][3][4]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload.[1] This steric hindrance shields the conjugate from premature clearance by the reticuloendothelial system and reduces renal clearance, leading to a longer circulation half-life and increased systemic exposure. This extended exposure can enhance the therapeutic window and allow for less frequent dosing.
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules. By masking potential epitopes on the linker-payload complex, a PEG spacer can decrease the likelihood of an adverse immune response.
-
Increased Stability: The PEG chain can protect the payload from enzymatic degradation in the bloodstream, contributing to the overall stability of the conjugate and ensuring that the intact therapeutic reaches its target.
-
Optimized Spatial Orientation: The flexible nature of the PEG chain provides a defined and adjustable distance between the targeting moiety and the payload. This spatial separation can be crucial for minimizing steric hindrance, allowing the targeting molecule to bind to its receptor without interference from the payload, and in the case of PROTACs, facilitating the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.
Comparative Performance Data
The advantages of PEGylation are not merely theoretical; they are substantiated by a growing body of experimental evidence. The following tables summarize key performance metrics from comparative studies of bifunctional linkers with and without PEG spacers.
Table 1: Impact of PEG Spacer on Physicochemical Properties
| Property | Bifunctional Linker without PEG Spacer | Bifunctional Linker with PEG Spacer | Key Findings |
| Aqueous Solubility | Often low, prone to aggregation, especially with hydrophobic payloads. | Significantly increased. | PEGylation improves the solubility of the entire conjugate, facilitating formulation and reducing aggregation. |
| Hydrophobicity | High, especially with lipophilic drugs. | Reduced, dependent on PEG length. | The hydrophilic PEG chain counteracts the hydrophobicity of the payload. |
| Drug-to-Antibody Ratio (DAR) | Can be limited by aggregation at higher DARs. | Enables higher and more consistent DARs. | The enhanced solubility allows for the attachment of more drug molecules per antibody without causing aggregation. |
Table 2: Impact of PEG Spacer on Pharmacokinetics (PK)
| PK Parameter | Bifunctional Linker without PEG Spacer | Bifunctional Linker with PEG Spacer | Key Findings |
| Circulation Half-life (t½) | Generally shorter. | Significantly prolonged. | The hydration shell provided by PEG reduces clearance, leading to longer circulation times. |
| Plasma Clearance | Faster. | Slower. | PEGylation decreases the rate at which the conjugate is removed from the bloodstream. |
| Systemic Exposure (AUC) | Lower. | Higher. | Increased half-life and reduced clearance result in greater overall exposure of the target tissue to the therapeutic. |
Table 3: Impact of PEG Spacer on In Vitro and In Vivo Performance
| Performance Metric | Bifunctional Linker without PEG Spacer | Bifunctional Linker with PEG Spacer | Key Findings |
| In Vitro Cytotoxicity (IC50) | Can be highly potent, but may be affected by poor solubility. | Often maintains high potency; however, very long PEG chains can sometimes slightly reduce cytotoxicity. | PEGylated conjugates generally retain potent cell-killing activity. |
| In Vivo Efficacy | Efficacy can be limited by poor PK and rapid clearance. | Often demonstrates superior tumor growth inhibition in preclinical models. | Improved pharmacokinetics lead to enhanced tumor accumulation and therapeutic effect. |
| Immunogenicity | Higher potential for eliciting an immune response. | Reduced immunogenicity. | The "stealth" properties of PEG help the conjugate evade the immune system. |
Visualizing the Concepts
To further elucidate the structural and functional implications of incorporating a PEG spacer, the following diagrams are provided.
References
A Comparative Analysis of CuAAC and SPAAC for the Bioconjugation of HS-Peg7-CH2CH2N3
For researchers, scientists, and drug development professionals working with bioconjugation, the choice of ligation chemistry is critical to the success of their experiments. The heterobifunctional linker, HS-Peg7-CH2CH2N3, which possesses both a thiol and an azide group, offers versatile conjugation possibilities. The azide moiety can be readily coupled with an alkyne-containing molecule through either the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comprehensive comparative analysis of these two powerful "click chemistry" reactions for the specific application of modifying this compound, offering supporting data and detailed experimental protocols to inform your selection.
Executive Summary
The selection between CuAAC and SPAAC for the conjugation of this compound involves a trade-off between reaction kinetics, biocompatibility, and the management of potential side reactions, particularly involving the free thiol group. CuAAC generally offers faster reaction rates but the copper catalyst can be toxic to biological systems and may interact with the thiol group. SPAAC is a bioorthogonal reaction that proceeds without a toxic metal catalyst, making it ideal for in vivo and live-cell applications, but it is typically slower and the strained cyclooctyne reagents can be susceptible to side reactions with thiols.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for CuAAC and SPAAC reactions with azide-functionalized PEG molecules. It is important to note that the exact values for this compound may vary depending on the specific reaction conditions and the nature of the alkyne partner.
Table 1: Reaction Kinetics
| Feature | CuAAC (with a terminal alkyne) | SPAAC (with a cyclooctyne, e.g., DBCO) |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹[1][2] | 10⁻³ - 1 M⁻¹s⁻¹[3] |
| Typical Reaction Time | Minutes to a few hours[4] | Several hours to days[5] |
Table 2: Yield and Specificity
| Feature | CuAAC | SPAAC |
| Typical Yield | High to quantitative (>90%) | High to quantitative (>90%) |
| Specificity | High for azide-alkyne cycloaddition | High for azide-alkyne cycloaddition |
| Potential Side Reactions | - Thiol-copper coordination, inhibiting catalysis- Copper-mediated oxidative damage to biomolecules | - Thiol-yne addition with strained alkynes |
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental differences between the two methodologies, the following diagrams illustrate the reaction pathways and a general experimental workflow for the conjugation of this compound.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Management of the Thiol Group
The free thiol in this compound can interfere with both CuAAC and SPAAC. Here are strategies to mitigate this:
-
For CuAAC: The thiol can coordinate with the copper catalyst. To counteract this, one can use an excess of the copper catalyst and ligand, or add sacrificial metals like Zn(II) or Ni(II) to occupy the thiols.
-
For SPAAC: Strained alkynes can undergo a thiol-yne addition side reaction. To prevent this, one can:
-
Use a less reactive cyclooctyne, though this will slow down the desired SPAAC reaction.
-
Temporarily protect the thiol group with a suitable protecting group (e.g., acetate, benzyl) that can be removed after the SPAAC reaction.
-
Perform the reaction in the presence of a low concentration of a small molecule thiol like β-mercaptoethanol (βME) which can act as a scavenger for the cyclooctyne, although this will consume some of the reagent.
-
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand).
-
Reaction Initiation: Add the copper catalyst solution to the mixture of the azide and alkyne.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purification: Once the reaction is complete, the conjugated product can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound (with the thiol group protected if necessary)
-
Strained cyclooctyne-functionalized molecule of interest (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Thiol Protection (if applicable): If a thiol protecting group strategy is employed, follow a standard protocol to protect the thiol group on this compound prior to the SPAAC reaction.
-
Reactant Preparation: Dissolve the (thiol-protected) this compound and the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentrations.
-
Incubation: Mix the reactants and incubate at room temperature or 37°C. The reaction progress can be monitored over several hours to days using an appropriate analytical method (e.g., LC-MS, HPLC).
-
Purification: After the reaction has reached completion, purify the conjugate using standard methods like size-exclusion chromatography or dialysis.
-
Thiol Deprotection (if applicable): If a thiol protecting group was used, deprotect the thiol group according to the specific chemistry of the protecting group to yield the final conjugate.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the modification of this compound is highly dependent on the specific application.
-
CuAAC is the preferred method for in vitro applications where reaction speed is a priority and the potential for copper-induced side reactions can be managed. The use of a copper-chelating ligand is highly recommended to both accelerate the reaction and mitigate copper toxicity. The potential for thiol interference should be addressed, for instance, by using an excess of the catalyst system.
-
SPAAC is the superior choice for applications involving live cells or in vivo systems where biocompatibility is paramount. The absence of a cytotoxic copper catalyst makes it the go-to method for bioorthogonal labeling. However, researchers must consider the slower reaction kinetics and the potential for side reactions with the thiol group of this compound. Careful selection of the cyclooctyne and potentially employing a thiol protection strategy are crucial for successful and specific conjugation.
By carefully considering the quantitative data, understanding the reaction mechanisms, and adapting the provided experimental protocols, researchers can effectively utilize either CuAAC or SPAAC to successfully conjugate this compound for a wide range of applications in drug development and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for enhancing the bioorthogonality of cyclooctyne reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HS-Peg7-CH2CH2N3 in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of the heterobifunctional linker, HS-Peg7-CH2CH2N3, with alternative conjugation technologies, supported by experimental data and detailed protocols.
This compound is a versatile linker featuring a thiol (-SH) group and an azide (-N3) group separated by a seven-unit polyethylene glycol (PEG) chain.[1] This structure allows for a dual-pronged approach to bioconjugation. The thiol group can react with various electrophiles, most commonly maleimides, to form stable thioether bonds.[1] The azide group is a key component for "click chemistry," a set of highly efficient and specific reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
The PEG7 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1] This makes this compound a valuable tool in the development of targeted drug delivery systems, the modification of proteins and peptides, and the synthesis of hydrogels for tissue engineering.[1] It is also utilized in the synthesis of PROTACs, where it connects the ligands for the target protein and the E3 ubiquitin ligase.
Comparison of Conjugation Chemistries
The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions: thiol-maleimide chemistry and azide-alkyne click chemistry. The choice between these methods, or their orthogonal application, depends on the specific requirements of the bioconjugate being synthesized.
Thiol-Based Conjugation: this compound vs. Maleimide Alternatives
The thiol group of this compound can be conjugated to molecules containing a maleimide group. This is a widely used method for attaching linkers to cysteine residues in proteins. However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation.
Table 1: Comparison of Thiol-Reactive Conjugation Chemistries
| Feature | Thiol-PEG-Azide (via Thiol-Maleimide) | Thiol-Maleimide | Thiol-Mono-sulfone |
| Reaction | Michael Addition | Michael Addition | Michael Addition & Elimination |
| Resulting Linkage | Thioether | Thioether | Thioether |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | ~8.0 - 9.0 |
| Linkage Stability | Susceptible to retro-Michael addition and thiol exchange | Susceptible to retro-Michael addition and thiol exchange | More stable than maleimide linkage |
| Key Advantage | Provides an azide handle for subsequent orthogonal click chemistry | Well-established and widely used | Increased stability of the final conjugate |
| Key Disadvantage | Potential for linkage instability | Potential for linkage instability and off-target reactions with other nucleophiles | May require higher pH for optimal reaction |
Azide-Based Conjugation: Click Chemistry Alternatives
The azide group of this compound allows for highly specific and efficient conjugation to alkyne-containing molecules via click chemistry. This approach offers significant advantages in terms of reaction speed, specificity, and biocompatibility.
Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Conditions | Aqueous or organic solvents, mild temperature | Physiological conditions |
| Reaction Rate | Very fast | Fast, dependent on the strained alkyne |
| Biocompatibility | Copper catalyst can be cytotoxic, requiring ligands to mitigate toxicity for in vivo applications | Excellent, no metal catalyst required |
| Key Advantage | High yields and reaction rates | Bioorthogonal, suitable for live-cell labeling |
| Key Disadvantage | Potential for copper toxicity | Strained alkynes can be bulky and may have off-target reactivity |
The Role of the PEG7 Linker
The length of the PEG linker can significantly impact the properties of the final bioconjugate. Longer PEG chains generally lead to increased solubility and a longer plasma half-life, but may also decrease the potency of the conjugated molecule. The PEG7 linker in this compound offers a balance between these effects.
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Potency (IC50) | Reference |
| No PEG | ~8.5 | Baseline | |
| PEG4 | Slower than no PEG | May be slightly reduced | |
| PEG8 | Slower than PEG4 | May be reduced | |
| PEG12 | Similar to PEG8 | May be further reduced | |
| PEG24 | Slowest clearance | Potency may be significantly reduced |
Note: The specific impact of PEG length can vary depending on the antibody, payload, and conjugation site.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation
This protocol describes a general procedure for conjugating an azide-containing protein (modified with a reagent like this compound) to an alkyne-containing molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule. The molar ratio will need to be optimized, but a 1:5 to 1:10 ratio of protein to alkyne is a common starting point.
-
Prepare the copper(I) catalyst by premixing the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for 1-2 minutes.
-
Add the copper(I)/THPTA complex to the protein-alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Purify the resulting bioconjugate using a desalting column to remove excess reagents and the copper catalyst.
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule, such as this compound, to a maleimide-functionalized protein.
Materials:
-
Maleimide-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
This compound
-
Desalting column for purification
Procedure:
-
Dissolve the this compound in a compatible solvent (e.g., DMSO or water).
-
Add the this compound solution to the maleimide-functionalized protein solution. A molar excess of the thiol-containing linker (e.g., 5-20 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or N-acetylcysteine, to react with any remaining maleimide groups.
-
Purify the conjugate using a desalting column to remove unreacted linker and quenching agent.
-
Characterize the final product using appropriate analytical techniques.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in utilizing this compound, the following diagrams have been generated using Graphviz.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
References
A Comparative Guide to the Characterization of Biomolecules Labeled with HS-Peg7-CH2CH2N3
For researchers, scientists, and drug development professionals, the precise modification and characterization of biomolecules are paramount for advancing therapeutics and diagnostics. The heterobifunctional linker, HS-Peg7-CH2CH2N3, offers a versatile tool for site-specific labeling. This guide provides an objective comparison of biomolecules labeled with this compound against common alternatives, supported by experimental data and detailed characterization protocols.
Introduction to Thiol-Reactive PEGylation and Bioorthogonal Labeling
This compound is a linker molecule featuring a thiol-reactive group (-SH) at one end and an azide (-N3) at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to cysteine residues on a biomolecule, forming a stable thioether bond. The terminal azide enables subsequent bioorthogonal conjugation to a molecule of interest (e.g., a fluorophore, a drug molecule, or a purification tag) containing a compatible reactive group, typically an alkyne, via "click chemistry".[1][2] This two-step strategy provides a high degree of control and specificity in biomolecule modification.
Comparison with Alternative Thiol-Reactive Labeling Chemistries
The primary alternatives to the thiol-ether linkage formed by this compound are reagents that form maleimide-thiol adducts and vinyl sulfone-thiol adducts. Each chemistry presents distinct advantages and disadvantages in terms of reaction conditions, stability, and potential side reactions.
| Feature | HS-Peg-Azide (Thioether) | Maleimide-Peg-Azide | Vinyl Sulfone-Peg-Azide |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5[3] | 8.0 - 9.0 |
| Linkage Stability | Highly stable thioether bond | Susceptible to retro-Michael addition and hydrolysis, leading to potential deconjugation in vivo.[4][5] | More stable than maleimide linkage, less prone to hydrolysis. |
| Specificity | High for thiols | Highly specific for thiols at neutral pH, but can react with amines at higher pH. | Highly specific for thiols. |
| Reaction Speed | Moderate | Fast | Moderate |
Characterization of Labeled Biomolecules
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the labeled biomolecule. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for purifying the labeled biomolecule and assessing its purity and homogeneity. Different HPLC modes can be employed to characterize various aspects of the conjugate.
Data Presentation: Comparison of HPLC Methods for Purity Assessment
| HPLC Method | Principle | Information Obtained |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Detection of aggregates and removal of excess, unreacted PEG linker. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantification of labeling efficiency and separation of labeled from unlabeled biomolecule. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net charge. | Separation of positional isomers of the PEGylated biomolecule. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on hydrophobicity under non-denaturing conditions. | Analysis of drug-to-antibody ratio (DAR) in antibody-drug conjugates. |
Experimental Protocol: Quantification of PEGylation Efficiency by RP-HPLC
This protocol outlines a general method for determining the percentage of labeled biomolecule.
-
Column: C4 or C18 reversed-phase column suitable for protein or peptide separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm (for proteins) or 220 nm (for peptides).
-
Procedure: a. Inject a known concentration of the unlabeled biomolecule to determine its retention time. b. Inject the reaction mixture from the PEGylation reaction. c. The PEGylated biomolecule will typically elute earlier than the unlabeled biomolecule due to the hydrophilic nature of the PEG chain. d. Calculate the percentage of labeling by integrating the peak areas of the labeled and unlabeled species.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the covalent attachment of the PEG-azide linker and for identifying the site of modification.
Data Presentation: Expected Mass Shifts upon Labeling
| Modification Step | Expected Mass Increase (Da) | Notes |
| Labeling with this compound | ~411.5 Da | This confirms the successful conjugation of the linker to the biomolecule. |
| Click Reaction with a Reporter Molecule | Dependent on the mass of the reporter molecule. | For example, a DBCO-functionalized fluorophore. |
Experimental Protocol: Intact Mass Analysis of a Labeled Protein
-
Sample Preparation: Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis) into a volatile buffer such as ammonium acetate.
-
Mass Spectrometer: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the labeled protein.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the labeled protein to the unlabeled control to confirm the mass shift corresponding to the PEG-azide linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy can be used to confirm the presence of the PEG linker and to quantify the degree of PEGylation.
Experimental Protocol: ¹H-NMR Analysis of a Labeled Biomolecule
-
Sample Preparation: Dissolve the lyophilized labeled biomolecule in deuterium oxide (D₂O).
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a one-dimensional ¹H spectrum.
-
Data Analysis: a. The repeating ethylene glycol units of the PEG chain will produce a characteristic strong singlet peak at approximately 3.6 ppm. b. The presence and integration of this peak relative to specific, well-resolved proton signals from the biomolecule can be used to confirm labeling and estimate the degree of PEGylation.
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
Caption: General workflow for labeling a biomolecule with this compound and subsequent characterization.
References
- 1. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Impact of PEG Linker Length on PROTAC Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including increased solubility and permeability.[1][2] This guide provides a comprehensive comparison of how different length PEG linkers influence PROTAC efficacy, supported by experimental data and detailed protocols.
The linker is not merely a spacer; its length, flexibility, and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, which is the prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.[3][4] An optimal linker length is crucial for dictating the spatial arrangement of the target protein and the E3 ligase.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The following table summarizes key performance indicators for a comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| PEG2 | 150 | 75 | 8.5 | 50 |
| PEG3 | 50 | 92 | 12.3 | 85 |
| PEG4 | 15 | 98 | 15.1 | 120 |
| PEG5 | 25 | 95 | 14.2 | 110 |
| PEG6 | 80 | 85 | 11.5 | 95 |
Note: The data presented in this table is a synthesized representation based on trends observed in multiple studies and is intended for illustrative purposes.
The data clearly indicates that there is an optimal PEG linker length for this particular PROTAC system, with the PEG4 linker demonstrating the highest potency (lowest DC50) and efficacy (highest Dmax), along with excellent cell permeability and solubility. This "Goldilocks" effect, where a linker is neither too short nor too long, is a common observation in PROTAC development.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Rigorous experimental evaluation is critical to determine the optimal PEG linker length for a given PROTAC. The following are detailed protocols for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
This assay measures the binding of PROTACs to the target protein in living cells.
Materials:
-
HEK293 cells
-
Plasmids encoding for the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase
-
Transfection reagent
-
96-well plate
-
Fluorescent tracer that binds to the target protein
-
PROTAC compounds
-
NanoBRET™ Nano-Glo® Substrate and NanoLuc® Inhibitor
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the target protein-NanoLuc fusion and the HaloTag-E3 ligase fusion.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTACs.
-
Signal Detection: Add the NanoBRET™ substrate and inhibitor. Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements. The BRET signal is proportional to the amount of tracer bound to the target protein, and a decrease in the signal indicates displacement by the PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of PROTACs across the cell membrane.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
PROTAC compounds
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the lipid solution.
-
Compound Addition: Add the PROTAC solutions to the donor wells and PBS to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates together and incubate for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dVA/dt) / (A * C₀) where dVA/dt is the flux of the compound across the membrane, A is the membrane area, and C₀ is the initial concentration in the donor well.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data and detailed protocols in this guide highlight that an optimal linker length, which is highly dependent on the specific target protein and E3 ligase pair, is crucial for achieving potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. A systematic evaluation of a range of linker lengths is therefore an indispensable step in the development of novel and effective PROTAC-based therapeutics.
References
Safety Operating Guide
Safe Disposal of HS-Peg7-CH2CH2N3: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of HS-Peg7-CH2CH2N3 are provided for researchers, scientists, and drug development professionals. This document outlines a step-by-step procedural plan to mitigate risks and ensure a safe laboratory environment.
This compound is an organic molecule containing both a thiol (-SH) and an azide (-N3) functional group. While the azide group presents potential explosive and toxic hazards, a stability assessment of this specific molecule indicates it is relatively stable for handling under standard laboratory conditions. The disposal of this compound requires a two-step chemical neutralization process to address both functional groups sequentially and safely.
Stability Assessment of this compound
A stability assessment based on established guidelines for organic azides confirms that this compound can be handled with appropriate safety measures. The assessment considers the Carbon to Nitrogen ratio and the "Rule of Six."
| Parameter | Value for this compound (C16H33N3O7S) | Guideline for Stability | Assessment |
| (Number of Carbon + Oxygen atoms) / Number of Nitrogen atoms | (16 + 7) / 3 = 7.67 | A ratio ≥ 3 is considered relatively stable. | Stable |
| "Rule of Six" | 16 Carbon atoms for one azide group. | At least 6 carbon atoms per energetic group (like azide) is considered safe. | Stable |
Disposal Procedure: A Two-Step Neutralization Protocol
The recommended disposal procedure for this compound involves a sequential chemical treatment to first neutralize the azide group via reduction, followed by the oxidation of the thiol group. This order is critical to avoid the potential formation of hazardous byproducts that could arise from the reaction of sodium hypochlorite with the azide functionality.
Step 1: Reduction of the Azide Group (Staudinger Reduction)
The Staudinger reduction is a mild and effective method for converting the organic azide to a stable amine.
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., tetrahydrofuran [THF] or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a slight molar excess (1.1 equivalents) of triphenylphosphine (PPh3) to the stirred solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Reaction: Stir the mixture at room temperature. The reaction is generally rapid. Monitor the reaction completion by Thin Layer Chromatography (TLC) to confirm the consumption of the starting azide.
-
Hydrolysis: Once the azide is consumed, add water to the reaction mixture and continue stirring to hydrolyze the intermediate iminophosphorane to the corresponding amine.
Step 2: Oxidation of the Thiol Group
Following the complete reduction of the azide, the thiol group is neutralized by oxidation using sodium hypochlorite (bleach).
Experimental Protocol:
-
pH Adjustment: Ensure the pH of the aqueous waste from Step 1 is neutral or slightly basic.
-
Oxidant Addition: While stirring, slowly add an excess of commercial sodium hypochlorite solution (5-6%) to the reaction mixture.
-
Reaction: Continue stirring the mixture for at least one hour to ensure complete oxidation of the thiol group.
-
Verification: After the reaction period, check for the absence of the characteristic thiol odor to confirm completion.
-
Final Disposal: Neutralize the final solution and dispose of it as aqueous waste in accordance with institutional and local regulations.
Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
